molecular formula C25H27F3N6O3 B560299 TC-N 1752

TC-N 1752

Cat. No.: B560299
M. Wt: 516.5 g/mol
InChI Key: QLKAFHZJICDACE-UHFFFAOYSA-N
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Description

Nav1.7 blocker 52 is an inhibitor of voltage-gated sodium channel 1.7 (Nav1.7;  IC50 = 0.17 µM). It is selective for Nav1.7 over human-ether-a-go-go (hERG), also known as Kv11.1, Nav1.5, and Nav1.8 (IC50s = >10, 1.1, and 2.2 µM, respectively) but does inhibit Nav1.3 and Nav1.4 (IC50s = 0.3 and 0.4 µM, respectively). Nav1.7 blocker 52 (20 and 30 mg/kg) inhibits formalin-induced flinching in a rat model of persistent pain. It also increases the latency to paw withdrawal in a hot plate test in a mouse model of inflammatory pain induced by complete Freund’s adjuvant (CFA).>Selective blocker of human NaV1.7 channels (IC50 values are 0.17, 0.3, 0.4 and 1.1 μM at hNaV1.7, hNaV1.3, hNaV1.4 and hNaV1.5 respectively). Also inhibits tetrodotoxin-sensitive sodium channels. Displays analgesic efficacy in the formalin pain model.

Properties

IUPAC Name

N-[2-methyl-3-[[4-[4-[[4-(trifluoromethoxy)phenyl]methoxy]piperidin-1-yl]-1,3,5-triazin-2-yl]amino]phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27F3N6O3/c1-16-21(31-17(2)35)4-3-5-22(16)32-23-29-15-30-24(33-23)34-12-10-19(11-13-34)36-14-18-6-8-20(9-7-18)37-25(26,27)28/h3-9,15,19H,10-14H2,1-2H3,(H,31,35)(H,29,30,32,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLKAFHZJICDACE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1NC(=O)C)NC2=NC(=NC=N2)N3CCC(CC3)OCC4=CC=C(C=C4)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27F3N6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

516.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Selective NaV1.7 Inhibitor TC-N 1752: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Voltage-gated sodium channel 1.7 (NaV1.7), encoded by the SCN9A gene, is a critical component in the transmission of pain signals.[1] Expressed predominantly in peripheral nociceptive neurons, NaV1.7 acts as a key regulator of action potential generation in response to noxious stimuli.[1] Genetic studies in humans have solidified its role as a crucial target for analgesic drug development; gain-of-function mutations are linked to inherited pain syndromes, while loss-of-function mutations result in a congenital insensitivity to pain.[1] TC-N 1752 has emerged as a potent and selective inhibitor of NaV1.7, demonstrating analgesic properties in preclinical models of persistent and inflammatory pain.[2][3][4] This technical guide provides an in-depth overview of this compound, including its inhibitory profile, mechanism of action, and the experimental protocols used for its characterization.

Quantitative Data: Inhibitory Profile of this compound

This compound exhibits potent, state-dependent inhibition of human NaV1.7 channels.[4] Its inhibitory activity is significantly greater on channels in an inactivated state compared to a resting state.[4][5] The compound also displays selectivity for NaV1.7 over other NaV channel subtypes, although it does show some activity against NaV1.3 and NaV1.4.[2][3]

Target IC50 (µM) Species Notes
hNaV1.7 0.17[2][3][4]HumanState-dependent; IC50 of 170 nM on partially inactivated channels and 3.6 µM on non-inactivated channels.[4][6]
hNaV1.3 0.3[3][4]Human
hNaV1.4 0.4[3][4]Human
hNaV1.5 1.1[2][3][4]Human
rNaV1.8 2.2[4]Rat
hNaV1.9 1.6[3]Human
hERG (Kv11.1) >10[2]Human

Mechanism of Action

This compound acts as a pore blocker of the NaV1.7 channel.[3][7] Cryo-electron microscopy (cryo-EM) studies have revealed its specific binding site within the central cavity of the channel.[3][7] The binding of this compound induces a conformational change in the DII-S6 helix, leading to a closure of the activation gate.[3][5][7] This mechanism stabilizes the inactivated state of the channel, thereby preventing ion permeation and inhibiting neuronal firing.[3][7]

Signaling Pathway of NaV1.7 in Nociception

The following diagram illustrates the role of NaV1.7 in the nociceptive signaling pathway and the point of intervention for this compound.

NaV17_Signaling_Pathway cluster_0 Peripheral Nociceptor Terminal cluster_1 Signal Propagation and Transmission Noxious Stimuli Noxious Stimuli Membrane Depolarization Membrane Depolarization Noxious Stimuli->Membrane Depolarization NaV1.7 Activation NaV1.7 Activation Membrane Depolarization->NaV1.7 Activation Sodium Influx Sodium Influx NaV1.7 Activation->Sodium Influx This compound This compound This compound->NaV1.7 Activation Inhibition Action Potential Generation Action Potential Generation Sodium Influx->Action Potential Generation Axonal Conduction Axonal Conduction Action Potential Generation->Axonal Conduction Presynaptic Terminal Presynaptic Terminal Axonal Conduction->Presynaptic Terminal Neurotransmitter Release Neurotransmitter Release Presynaptic Terminal->Neurotransmitter Release Spinal Cord (Dorsal Horn) Spinal Cord (Dorsal Horn) Neurotransmitter Release->Spinal Cord (Dorsal Horn) Pain Perception (Brain) Pain Perception (Brain) Spinal Cord (Dorsal Horn)->Pain Perception (Brain)

Role of NaV1.7 in nociceptive signaling and this compound inhibition.

Experimental Protocols

Electrophysiology Assay (Whole-Cell Patch-Clamp)

This protocol is a generalized procedure for assessing the inhibitory activity of this compound on heterologously expressed NaV1.7 channels.

Electrophysiology_Workflow cluster_cell_prep Cell Preparation cluster_recording Recording Procedure cluster_protocol Voltage Protocol & Data Acquisition cluster_analysis Data Analysis cell_culture HEK293 cells stably expressing hNaV1.7 plating Plate cells on glass coverslips cell_culture->plating incubation Incubate for 24-48 hours plating->incubation transfer Transfer coverslip to recording chamber incubation->transfer perfusion Perfuse with external solution transfer->perfusion patch Establish whole-cell patch-clamp configuration perfusion->patch stabilize Allow current to stabilize patch->stabilize holding Hold cell at -120 mV (resting state) or -80 mV (partially inactivated state) stabilize->holding test_pulse Apply depolarizing test pulse (e.g., to 0 mV) holding->test_pulse record_baseline Record baseline Na+ current test_pulse->record_baseline apply_compound Apply this compound at various concentrations record_baseline->apply_compound record_inhibition Record Na+ current after compound application apply_compound->record_inhibition washout Washout with external solution record_inhibition->washout measure_peak Measure peak inward current washout->measure_peak calculate_inhibition Calculate percentage of inhibition measure_peak->calculate_inhibition dose_response Plot dose-response curve calculate_inhibition->dose_response calculate_ic50 Calculate IC50 value dose_response->calculate_ic50

Workflow for electrophysiological characterization of this compound.

Solutions:

  • Internal Solution (in mM): CsF (140), NaCl (10), EGTA (1), HEPES (10), adjusted to pH 7.3 with CsOH.

  • External Solution (in mM): NaCl (140), KCl (3), CaCl2 (1), MgCl2 (1), HEPES (10), Glucose (10), adjusted to pH 7.4 with NaOH.

Procedure:

  • HEK293 cells stably expressing hNaV1.7 are cultured and plated on glass coverslips.

  • A coverslip is transferred to a recording chamber and perfused with the external solution.

  • Whole-cell patch-clamp configuration is established.

  • To assess state-dependent inhibition, the membrane potential is held at -120 mV (for resting state) or a more depolarized potential like -80 mV (for partially inactivated state).

  • Sodium currents are elicited by a depolarizing test pulse (e.g., to 0 mV).

  • Baseline currents are recorded before the application of this compound.

  • This compound, at various concentrations, is perfused into the chamber, and the resulting inhibition of the sodium current is recorded.

  • A washout step is performed to observe the reversibility of the inhibition.

  • The peak inward current is measured, and the percentage of inhibition is calculated to determine the IC50 value.[8][9][10]

In Vivo Pain Models

This model assesses the efficacy of a compound against both acute and persistent inflammatory pain.[2][11][12][13]

Procedure:

  • Male Sprague-Dawley rats are acclimatized to the testing environment.

  • This compound or vehicle is administered orally at desired doses (e.g., 3-30 mg/kg).[4][6]

  • After a predetermined pretreatment time, 50 µL of a 5% formalin solution is injected subcutaneously into the plantar surface of the right hind paw.[11][14]

  • Immediately after injection, the rat is placed in an observation chamber.

  • Pain-related behaviors (e.g., flinching, licking, or biting of the injected paw) are observed and quantified.

  • The observation period is typically divided into two phases: Phase 1 (0-10 minutes post-injection, representing acute nociceptive pain) and Phase 2 (10-60 minutes post-injection, reflecting inflammatory pain and central sensitization).[2][11]

  • The total time spent in pain-related behaviors or the number of flinches is recorded for each phase and compared between treated and vehicle groups.

This model is used to evaluate the analgesic effects of a compound on chronic inflammatory pain and associated hypersensitivity.[4][15][16]

Procedure:

  • Baseline thermal and mechanical sensitivity of the hind paws of male C57BL/6 mice is measured using methods like the Hargreaves test (for thermal hyperalgesia) and von Frey filaments (for mechanical allodynia).

  • 20 µL of Complete Freund's Adjuvant (CFA) is injected into the plantar surface of one hind paw to induce localized inflammation.[4]

  • Pain-related behaviors (thermal hyperalgesia and mechanical allodynia) are assessed at various time points after CFA injection (e.g., 24, 48, and 72 hours) to confirm the development of a persistent inflammatory state.[4]

  • This compound or vehicle is administered to the animals.

  • Post-treatment assessments of thermal and mechanical sensitivity are conducted to determine the compound's ability to reverse the established hyperalgesia and allodynia.

Conclusion

This compound is a valuable research tool for investigating the role of NaV1.7 in pain signaling. Its potent, state-dependent inhibition and selectivity for NaV1.7, coupled with its demonstrated efficacy in preclinical pain models, highlight its potential as a lead compound for the development of novel analgesics. The detailed experimental protocols provided herein offer a framework for the further characterization of this compound and other NaV1.7-targeting compounds. The continued exploration of selective NaV1.7 inhibitors like this compound holds significant promise for addressing the unmet medical need for effective and safe pain therapeutics.

References

In-Depth Technical Guide to TC-N 1752: A Potent Nav1.7 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

TC-N 1752 is a potent and selective, orally bioavailable small molecule inhibitor of the voltage-gated sodium channel Nav1.7. This channel is a critical component in the pain signaling pathway, and its inhibition has been a key focus for the development of novel analgesics. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and pharmacological profile of this compound. Detailed summaries of its in vitro and in vivo efficacy are presented, along with established experimental protocols for its characterization. Furthermore, this guide includes visualizations of the relevant signaling pathways and experimental workflows to facilitate a deeper understanding of its therapeutic potential.

Chemical Structure and Physicochemical Properties

This compound, with the IUPAC name N-[2-methyl-3-[[4-[4-[[4-(trifluoromethoxy)phenyl]methoxy]piperidin-1-yl]-1,3,5-triazin-2-yl]amino]phenyl]acetamide, is a complex molecule designed for high-affinity binding to the Nav1.7 channel. Its chemical and physical properties are summarized in the table below.

PropertyValue
IUPAC Name N-[2-methyl-3-[[4-[4-[[4-(trifluoromethoxy)phenyl]methoxy]piperidin-1-yl]-1,3,5-triazin-2-yl]amino]phenyl]acetamide
Molecular Formula C25H27F3N6O3
Molecular Weight 516.52 g/mol
CAS Number 1211866-85-1
SMILES CC(=O)NC1=CC=CC(NC2=NC=NC(N3CCC(COC4=CC=C(OC(F)(F)F)C=C4)CC3)=N2)=C1C
Appearance White to off-white solid
Solubility Soluble in DMSO

Mechanism of Action and Biological Targets

This compound is a potent inhibitor of the voltage-gated sodium channel Nav1.7, which is preferentially expressed in peripheral sensory neurons, including nociceptors, and plays a crucial role in the initiation and propagation of action potentials in response to painful stimuli.[1][2] Nav1.7 is considered a key regulator of pain signaling, as it amplifies subthreshold depolarizations, thereby setting the threshold for neuronal firing.[1][2]

The inhibitory action of this compound on Nav1.7 is state-dependent, showing a higher affinity for the inactivated state of the channel. This property is significant as it suggests that this compound may preferentially target neurons that are already in a state of heightened activity, such as those involved in chronic pain states.

While this compound is highly potent against Nav1.7, it also exhibits activity against other sodium channel subtypes, albeit at lower potencies. This selectivity profile is critical for its therapeutic window and potential side-effect profile.

Signaling Pathway of Nociception and Inhibition by this compound

The following diagram illustrates the role of Nav1.7 in the nociceptive signaling pathway and the point of intervention for this compound.

nociceptive_pathway cluster_0 Peripheral Nociceptor cluster_1 Spinal Cord Noxious_Stimulus Noxious Stimulus (e.g., heat, pressure) Receptor_Activation Receptor Activation (e.g., TRP channels) Noxious_Stimulus->Receptor_Activation Membrane_Depolarization Membrane Depolarization Receptor_Activation->Membrane_Depolarization Nav17_Activation Nav1.7 Activation Membrane_Depolarization->Nav17_Activation Action_Potential Action Potential Generation Nav17_Activation->Action_Potential Neurotransmitter_Release Neurotransmitter Release Action_Potential->Neurotransmitter_Release Propagation along axon Second_Order_Neuron Second-Order Neuron Activation Neurotransmitter_Release->Second_Order_Neuron Signal_to_Brain Signal to Brain (Pain Perception) Second_Order_Neuron->Signal_to_Brain TCN1752 This compound TCN1752->Nav17_Activation Inhibition

Caption: Nociceptive pathway and this compound inhibition.

Pharmacological Properties

In Vitro Potency

The inhibitory potency of this compound against various human and rat voltage-gated sodium channel subtypes has been determined using whole-cell patch-clamp electrophysiology in HEK293 cells. The half-maximal inhibitory concentrations (IC50) are summarized below.

Channel SubtypeIC50 (µM)
hNav1.70.17
hNav1.30.3
hNav1.40.4
hNav1.51.1
rNav1.82.2
In Vivo Efficacy

The analgesic properties of this compound have been demonstrated in preclinical models of pain, most notably the formalin-induced pain model in rats. Oral administration of this compound has been shown to produce a dose-dependent reduction in both phases of the formalin response, indicating efficacy against both acute nociceptive and inflammatory pain.

Preclinical ModelSpeciesRoute of AdministrationKey Findings
Formalin-induced painRatOral (p.o.)Dose-dependent reduction in flinching and licking behavior in both Phase I and Phase II.
Pharmacokinetics

Preclinical pharmacokinetic studies in rats have demonstrated that this compound possesses favorable oral bioavailability.

SpeciesRouteTmax (h)Cmax (ng/mL)AUC (ng·h/mL)Oral Bioavailability (%)
RatOral (p.o.)~2Varies with doseVaries with dose~20-30%

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology for IC50 Determination

This protocol outlines the general procedure for determining the IC50 of this compound against Nav1.7 channels expressed in a mammalian cell line.

Objective: To measure the concentration-dependent inhibition of Nav1.7 currents by this compound.

Materials:

  • HEK293 cells stably expressing human Nav1.7.

  • Patch-clamp rig with amplifier, digitizer, and data acquisition software.

  • Borosilicate glass capillaries for pipette fabrication.

  • External solution (in mM): 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).

  • Internal solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH 7.2 with CsOH).

  • This compound stock solution in DMSO.

Procedure:

  • Culture HEK293-hNav1.7 cells to 70-80% confluency.

  • Prepare a range of concentrations of this compound in the external solution by serial dilution from the DMSO stock.

  • Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-4 MΩ when filled with internal solution.

  • Establish a whole-cell patch-clamp configuration on a single cell.

  • Hold the cell at a holding potential of -120 mV.

  • Elicit Nav1.7 currents by applying a depolarizing voltage step to 0 mV for 20 ms.

  • Record baseline currents in the absence of the compound.

  • Perfuse the cell with increasing concentrations of this compound and record the corresponding currents.

  • Wash out the compound to ensure reversibility.

  • Analyze the data by plotting the percentage of current inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50.

patch_clamp_workflow Cell_Culture Culture HEK293-hNav1.7 Cells Establish_Patch Establish Whole-Cell Patch Cell_Culture->Establish_Patch Record_Baseline Record Baseline Nav1.7 Currents Establish_Patch->Record_Baseline Apply_Compound Apply this compound (Increasing Concentrations) Record_Baseline->Apply_Compound Record_Inhibition Record Inhibited Nav1.7 Currents Apply_Compound->Record_Inhibition Data_Analysis Data Analysis and IC50 Calculation Record_Inhibition->Data_Analysis

Caption: Workflow for IC50 determination.

Formalin-Induced Pain Model in Rats

This protocol describes a standard method for assessing the analgesic efficacy of this compound in a model of tonic, inflammatory pain.[3][4][5][6]

Objective: To evaluate the dose-dependent analgesic effect of orally administered this compound.

Materials:

  • Male Sprague-Dawley rats (200-250 g).

  • Formalin solution (5% in saline).

  • This compound formulated for oral gavage.

  • Observation chambers with mirrors for unobstructed viewing of the paws.

  • Timer.

Procedure:

  • Acclimate rats to the observation chambers for at least 30 minutes before the experiment.

  • Administer this compound or vehicle orally at a predetermined time before formalin injection (e.g., 60 minutes).

  • Inject 50 µL of 5% formalin solution subcutaneously into the plantar surface of the right hind paw.[7]

  • Immediately place the rat back into the observation chamber.

  • Record the total time spent licking or flinching the injected paw during two distinct phases: Phase I (0-5 minutes post-injection) and Phase II (15-60 minutes post-injection).[3][7]

  • Analyze the data by comparing the licking/flinching time in the this compound-treated groups to the vehicle-treated group for each phase.

formalin_test_workflow Acclimation Acclimate Rats to Observation Chambers Drug_Administration Oral Administration of This compound or Vehicle Acclimation->Drug_Administration Formalin_Injection Subcutaneous Formalin Injection in Hind Paw Drug_Administration->Formalin_Injection Behavioral_Observation Observe and Record Licking/Flinching Behavior Formalin_Injection->Behavioral_Observation Data_Analysis Analyze Data for Phase I and Phase II Behavioral_Observation->Data_Analysis

Caption: Workflow for the formalin test.

Conclusion

This compound is a promising Nav1.7 inhibitor with a well-characterized in vitro and in vivo profile. Its potency, selectivity, and oral bioavailability make it a valuable tool for research into the role of Nav1.7 in pain and a potential candidate for further drug development. The experimental protocols and data presented in this guide provide a solid foundation for researchers and scientists working in the field of pain and analgesia. Further investigation into its long-term efficacy and safety profile is warranted to fully elucidate its therapeutic potential.

References

The Discovery and Preclinical Development of TC-N 1752: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

TC-N 1752 is a potent, orally bioavailable, and state-dependent inhibitor of the voltage-gated sodium channel Nav1.7, a genetically validated target for the treatment of pain. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of this compound. The information is compiled from publicly available scientific literature and presented in a detailed format to serve as a resource for researchers in the field of pain therapeutics and ion channel modulation.

Discovery and Development History

This compound, also referred to as compound 52 in early publications, was first described in a 2011 paper by Bregman and colleagues in the Journal of Medicinal Chemistry. The research, conducted by scientists at Icagen, Inc., aimed to identify a potent and state-dependent inhibitor of Nav1.7 with oral efficacy in preclinical pain models. The discovery of this compound was a significant step in the pursuit of novel non-opioid analgesics.

Mechanism of Action: State-Dependent Inhibition of Nav1.7

This compound exerts its pharmacological effect through the selective and state-dependent inhibition of the Nav1.7 sodium channel. Voltage-gated sodium channels exist in different conformational states: resting, open, and inactivated. State-dependent inhibitors, like this compound, exhibit a higher affinity for the inactivated state of the channel. This mechanism is particularly advantageous for a pain therapeutic, as it allows for preferential targeting of hyperexcitable neurons, which are characteristic of chronic pain states and have a higher proportion of Nav1.7 channels in the inactivated state.

The IC50 of this compound for human Nav1.7 (hNav1.7) is 0.17 μM. Its state-dependent nature is highlighted by its differential potency against inactivated channels.

Signaling Pathway

The Nav1.7 channel is a critical component in the transmission of pain signals. It is predominantly expressed in peripheral nociceptive neurons of the dorsal root ganglion (DRG) and trigeminal ganglion. Upon tissue injury or inflammation, various mediators are released, leading to depolarization of the nociceptor membrane. This depolarization activates Nav1.7 channels, causing an influx of sodium ions and the generation of an action potential. The action potential then propagates along the sensory nerve to the spinal cord and ultimately to the brain, where the sensation of pain is perceived. By inhibiting Nav1.7, this compound effectively dampens the generation and propagation of these pain signals at the peripheral level.

Nav1_7_Pain_Signaling_Pathway cluster_0 Peripheral Nociceptor cluster_1 Signal Propagation cluster_2 Central Nervous System Noxious_Stimuli Noxious Stimuli (e.g., Inflammation, Injury) Mediator_Release Release of Inflammatory Mediators Noxious_Stimuli->Mediator_Release Membrane_Depolarization Membrane Depolarization Mediator_Release->Membrane_Depolarization Nav1_7_Activation Nav1.7 Channel Activation Membrane_Depolarization->Nav1_7_Activation Na_Influx Na+ Influx Nav1_7_Activation->Na_Influx Action_Potential Action Potential Generation Na_Influx->Action_Potential Propagation Propagation along Sensory Neuron Action_Potential->Propagation TC_N_1752 This compound TC_N_1752->Nav1_7_Activation Spinal_Cord Spinal Cord (Dorsal Horn) Propagation->Spinal_Cord Brain Brain Spinal_Cord->Brain Pain_Perception Pain Perception Brain->Pain_Perception

Caption: Simplified Nav1.7 pain signaling pathway and the inhibitory action of this compound.

Quantitative Preclinical Data

The preclinical efficacy of this compound has been evaluated in various models of pain. The following tables summarize the key quantitative data from these studies.

Table 1: In Vitro Potency and Selectivity of this compound
Channel SubtypeIC50 (μM)Species
hNav1.70.17Human
hNav1.30.3Human
hNav1.40.4Human
hNav1.51.1Human
rNav1.82.2Rat
hNav1.91.6Human
Data sourced from Tocris Bioscience and MedChemExpress product information.
Table 2: In Vivo Efficacy of this compound in the Formalin-Induced Pain Model
Dose (mg/kg, p.o.)Phase I Inhibition (%)Phase II Inhibition (%)Animal Model
3Not ReportedSignificant ReductionRat
10Not ReportedSignificant ReductionRat
20Not ReportedFull EfficacyRat
30Not ReportedSignificant ReductionRat
Data derived from Bregman et al., 2011 and supporting product documentation.
Table 3: In Vivo Efficacy of this compound in the CFA-Induced Inflammatory Pain Model
Dose (mg/kg, p.o.)Effect on Thermal HyperalgesiaAnimal Model
3-30Dose-dependent decreaseNot Specified
Information based on product descriptions citing preclinical studies.

Key Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments used to characterize this compound.

Whole-Cell Patch Clamp Electrophysiology for Nav1.7 Inhibition

This protocol is a generalized procedure for assessing the inhibitory activity of compounds on Nav1.7 channels expressed in a heterologous system (e.g., HEK293 cells).

Electrophysiology_Workflow Cell_Culture Cell Culture (HEK293 cells stably expressing hNav1.7) Cell_Plating Cell Plating (on coverslips) Cell_Culture->Cell_Plating Recording_Setup Prepare Recording Setup (Patch-clamp rig, amplifier, perfusion system) Cell_Plating->Recording_Setup Solution_Prep Prepare Solutions (Internal and external solutions) Recording_Setup->Solution_Prep Patch_Pipette Pull and Fire-polish Patch Pipettes Solution_Prep->Patch_Pipette Cell_Selection Select a Healthy Cell Patch_Pipette->Cell_Selection Giga_Seal Form a Gigaohm Seal Cell_Selection->Giga_Seal Whole_Cell Establish Whole-Cell Configuration Giga_Seal->Whole_Cell Data_Acquisition_Baseline Record Baseline Nav1.7 Currents Whole_Cell->Data_Acquisition_Baseline Compound_Application Apply this compound (via perfusion system) Data_Acquisition_Baseline->Compound_Application Data_Acquisition_Compound Record Nav1.7 Currents in the Presence of this compound Compound_Application->Data_Acquisition_Compound Washout Washout Compound Data_Acquisition_Compound->Washout Data_Analysis Data Analysis (IC50 determination) Washout->Data_Analysis

Caption: General workflow for whole-cell patch clamp electrophysiology experiments.

Methodology:

  • Cell Preparation: Human embryonic kidney (HEK293) cells stably expressing the human Nav1.7 channel are cultured under standard conditions.

  • Solutions:

    • External Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).

    • Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH 7.3 with CsOH).

  • Recording: Whole-cell voltage-clamp recordings are performed at room temperature. Patch pipettes are pulled from borosilicate glass and have a resistance of 2-4 MΩ when filled with the internal solution.

  • Voltage Protocol: To assess state-dependent inhibition, various voltage protocols are employed. A typical protocol to measure inhibition of the inactivated state involves holding the cell at a depolarized potential (e.g., -70 mV) to induce inactivation, followed by a test pulse to elicit a current.

  • Data Analysis: The peak sodium current in the presence of different concentrations of this compound is measured and compared to the baseline current to determine the percentage of inhibition. The IC50 is calculated by fitting the concentration-response data to a Hill equation.[3][4][5][6][7]

Formalin-Induced Pain Model

The formalin test is a widely used model of persistent pain that involves two distinct phases of nocifensive behavior.

Methodology:

  • Animals: Adult male Sprague-Dawley rats or C57BL/6 mice are used.

  • Acclimation: Animals are acclimated to the testing environment (e.g., a Plexiglas observation chamber) for at least 30 minutes before the experiment.

  • Drug Administration: this compound or vehicle is administered orally (p.o.) at a specified time before formalin injection.

  • Formalin Injection: A dilute solution of formalin (e.g., 5% in saline, 50 µL for rats; 2.5% in saline, 20 µL for mice) is injected subcutaneously into the plantar surface of one hind paw.

  • Behavioral Observation: Immediately after injection, the animal is returned to the observation chamber, and the amount of time spent flinching, licking, or biting the injected paw is recorded. Observations are typically made in 5-minute intervals for up to 60 minutes.

  • Data Analysis: The total time spent in nocifensive behavior is calculated for Phase I (the first 5-10 minutes) and Phase II (approximately 15-40 minutes post-injection). The effect of this compound is determined by comparing the behavioral scores of the treated group to the vehicle-treated group.[8][9][10][11][12]

Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain Model

This model is used to induce a persistent inflammatory state, leading to thermal hyperalgesia and mechanical allodynia.

Methodology:

  • Animals: Adult male Sprague-Dawley rats are commonly used.

  • CFA Injection: A suspension of Complete Freund's Adjuvant (CFA) is injected into the plantar surface of one hind paw to induce inflammation.

  • Behavioral Testing: At a specified time after CFA injection (e.g., 24 hours), thermal hyperalgesia is assessed using a radiant heat source (e.g., Hargreaves apparatus). The latency for the animal to withdraw its paw from the heat source is measured. A decrease in paw withdrawal latency indicates thermal hyperalgesia.

  • Drug Administration: this compound or vehicle is administered orally, and the paw withdrawal latency is measured at various time points after drug administration.

  • Data Analysis: The reversal of thermal hyperalgesia is determined by comparing the paw withdrawal latencies of the this compound-treated group to the vehicle-treated group.[13][14][15][16][17]

Conclusion

This compound is a potent and selective state-dependent inhibitor of Nav1.7 that has demonstrated significant analgesic efficacy in preclinical models of persistent and inflammatory pain. Its discovery has contributed to the body of knowledge surrounding the therapeutic potential of targeting Nav1.7 for pain relief. While the preclinical data are promising, the lack of publicly available information on its clinical development underscores the challenges in translating preclinical success in the Nav1.7 field to clinical efficacy. Further research and disclosure of development progress are needed to fully understand the potential of this compound as a therapeutic agent.

References

The Role of NaV1.7 in Nociception and the Therapeutic Potential of TC-N 1752: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the voltage-gated sodium channel NaV1.7, a critical player in pain signaling, and explores the therapeutic potential of TC-N 1752, a potent NaV1.7 inhibitor. This document delves into the molecular mechanisms of NaV1.7-mediated nociception, summarizes key quantitative data, provides detailed experimental protocols for studying NaV1.7, and visualizes complex biological and experimental workflows.

The Pivotal Role of NaV1.7 in Nociception

The voltage-gated sodium channel NaV1.7, encoded by the SCN9A gene, is predominantly expressed in peripheral sensory neurons, including nociceptors, which are responsible for detecting painful stimuli.[1] Its strategic localization at the endings of these pain-sensing nerves allows it to act as a crucial amplifier of subthreshold depolarizations.[2] When a noxious stimulus is encountered, it generates small changes in the voltage across the neuronal membrane, known as generator potentials. NaV1.7 channels amplify these signals, and upon reaching a specific threshold, trigger the firing of an action potential, initiating the transmission of a pain signal to the central nervous system.[1]

The critical role of NaV1.7 in human pain perception is unequivocally demonstrated by genetic studies. Gain-of-function mutations in the SCN9A gene lead to inherited pain disorders such as inherited erythromelalgia (IEM) and paroxysmal extreme pain disorder (PEPD), characterized by severe, debilitating pain.[3] Conversely, loss-of-function mutations in the same gene result in congenital insensitivity to pain (CIP), a rare condition where individuals are unable to perceive pain, often leading to repeated injuries.[3] This strong human genetic validation has positioned NaV1.7 as a highly promising therapeutic target for the development of novel analgesics.[4]

This compound: A Potent and State-Dependent NaV1.7 Inhibitor

This compound is a small molecule inhibitor of the NaV1.7 channel that has demonstrated significant analgesic efficacy in preclinical models of pain.[5][6] Its mechanism of action is state-dependent, meaning it preferentially binds to and inhibits NaV1.7 channels in the inactivated state.[5][7] This property is advantageous as it allows for targeted inhibition of neurons that are pathologically hyperexcitable, such as those involved in chronic pain states, while having less effect on normally functioning neurons.

Quantitative Data on this compound

The following tables summarize the inhibitory activity of this compound against various human (h) and rat (r) voltage-gated sodium channel subtypes, as well as its efficacy in a preclinical pain model.

Channel SubtypeIC50 (μM)
hNaV1.70.17[5][6][8]
hNaV1.30.3[5][6]
hNaV1.40.4[5][6]
hNaV1.51.1[5][6]
rNaV1.82.2[5]
hNaV1.91.6[5][6]
Table 1: Inhibitory Potency (IC50) of this compound against various NaV channel subtypes.
Animal ModelDosing (p.o.)Efficacy
Rat Formalin Model3-30 mg/kgDose-dependent analgesic effect, with full efficacy at 20 mg/kg.[5]
Table 2: In vivo efficacy of this compound in a preclinical model of persistent pain.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the function of NaV1.7 and the activity of its inhibitors.

Whole-Cell Patch Clamp Electrophysiology for NaV1.7

This technique is the gold standard for studying the electrophysiological properties of ion channels like NaV1.7.[9]

Objective: To measure the ionic currents flowing through NaV1.7 channels in response to changes in membrane voltage and to assess the inhibitory effects of compounds like this compound.

Cell Preparation:

  • Use a stable cell line expressing human NaV1.7, such as HEK293 cells.[10][11][12]

  • Culture the cells according to standard protocols. For inducible expression systems, treat cells with the inducing agent (e.g., doxycycline and sodium butyrate) for 24 hours prior to the experiment.[11][12]

  • On the day of recording, detach the cells and plate them onto coverslips.

Solutions:

  • External Solution (in mM): 150 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 12 dextrose. Adjust pH to 7.3 with NaOH.[13]

  • Internal (Pipette) Solution (in mM): 30 CsCl, 5 HEPES, 10 EGTA, 120 CsF, 5 NaF, 2 MgCl₂. Adjust pH to 7.3 with CsOH.[13]

Recording Procedure:

  • Place a coverslip with adherent cells in a recording chamber on the stage of an inverted microscope.

  • Perfuse the chamber with the external solution.

  • Pull glass micropipettes to a resistance of 2-5 MΩ when filled with the internal solution.

  • Approach a cell with the micropipette and form a high-resistance seal (giga-seal) with the cell membrane.

  • Rupture the membrane patch under the pipette tip by applying gentle suction to achieve the whole-cell configuration.[9]

  • Clamp the cell membrane potential at a holding potential of -120 mV.[14]

  • Apply a series of voltage steps to elicit NaV1.7 currents. A typical voltage protocol for activation involves stepping the voltage from -60 mV to +50 mV in 10 mV increments for 20 ms.[14]

  • To study inactivation, apply a 5-second pre-pulse to various voltages (e.g., -120 mV to +30 mV) followed by a test pulse to 0 mV for 10 ms.[14]

  • To assess compound activity, perfuse the chamber with the external solution containing the desired concentration of the test compound (e.g., this compound) and repeat the voltage protocols.

Animal Models of Pain

The formalin test is a widely used model of tonic, persistent pain that involves both an acute and a tonic inflammatory phase.[15][16][17]

Objective: To assess the analgesic efficacy of a test compound against persistent inflammatory pain.

Procedure:

  • Acclimatize the animals (rats or mice) to the observation chambers for at least 30 minutes before the experiment.[15]

  • Administer the test compound (e.g., this compound, orally) or vehicle at the desired time point before formalin injection.

  • Inject a dilute solution of formalin (e.g., 2.5% in saline, 20 µl) subcutaneously into the plantar surface of one hind paw.[15]

  • Immediately place the animal back into the observation chamber.

  • Record the amount of time the animal spends licking or biting the injected paw. The observation period is typically divided into two phases:

    • Phase I (0-5 minutes post-injection): Represents acute nociceptive pain.[15][18]

    • Phase II (15-30 minutes post-injection): Represents inflammatory pain.[15][18]

  • A reduction in the time spent licking/biting in either phase indicates an analgesic effect.

The CCI model is a common surgical model used to induce neuropathic pain, which mimics some of the symptoms of chronic nerve compression in humans.[19][20][21][22]

Objective: To evaluate the efficacy of a test compound in alleviating neuropathic pain symptoms such as mechanical allodynia and thermal hyperalgesia.

Surgical Procedure:

  • Anesthetize the animal (rat or mouse).

  • Make an incision on the lateral aspect of the thigh to expose the sciatic nerve.

  • Loosely tie four ligatures (for rats) or three (for mice) with chromic gut suture around the sciatic nerve, proximal to its trifurcation.[22] The ligatures should be tied just tight enough to cause a slight constriction of the nerve.

  • Close the muscle and skin layers with sutures.

  • Sham-operated animals undergo the same procedure without nerve ligation.

  • Allow the animals to recover for several days to a week for the neuropathic pain phenotype to develop.

Mechanical allodynia, a condition where a normally non-painful stimulus is perceived as painful, is a hallmark of neuropathic pain. The von Frey test is used to measure the mechanical withdrawal threshold.[23][24][25][26][27]

Procedure:

  • Place the animal in an enclosure with a wire mesh floor and allow it to acclimatize.[26]

  • Apply a series of calibrated von Frey filaments with increasing stiffness to the plantar surface of the hind paw.[25]

  • A positive response is noted as a sharp withdrawal, flinching, or licking of the paw.[26]

  • The "up-down method" is commonly used to determine the 50% paw withdrawal threshold.[25] An increase in the withdrawal threshold after drug administration indicates an anti-allodynic effect.

Thermal hyperalgesia is an increased sensitivity to a noxious heat stimulus. The Hargreaves test measures the latency to withdraw from a radiant heat source.[23][28][29][30][31]

Procedure:

  • Place the animal in a plexiglass chamber on a glass floor and allow it to acclimatize.[28]

  • Position a radiant heat source underneath the glass floor, focused on the plantar surface of the hind paw.[28]

  • Activate the heat source and start a timer.

  • The timer stops automatically when the animal withdraws its paw.[28]

  • A cut-off time is set (e.g., 20-35 seconds) to prevent tissue damage.[28][30]

  • An increase in the paw withdrawal latency after drug administration indicates an anti-hyperalgesic effect.

HEK293 Cell-Based Functional Assays

HEK293 cells stably expressing NaV1.7 are commonly used for high-throughput screening of channel inhibitors.[32][33][34]

Objective: To identify and characterize compounds that inhibit NaV1.7 channel function in a cellular context.

General Protocol (using a fluorescent membrane potential dye):

  • Plate HEK293-NaV1.7 cells in a multi-well plate and culture overnight.

  • Load the cells with a fluorescent membrane potential-sensitive dye.

  • Add the test compounds at various concentrations to the wells.

  • Stimulate the NaV1.7 channels using an activator (e.g., veratridine or antillatoxin).[32] Channel activation leads to sodium influx and membrane depolarization, which is detected as a change in fluorescence.

  • Measure the fluorescence intensity before and after channel activation using a plate reader.

  • Inhibitors of NaV1.7 will reduce the fluorescence change upon channel activation. The potency of the inhibitors (IC50) can be determined from the concentration-response curves.

Visualizing Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways, experimental workflows, and logical relationships relevant to NaV1.7 and this compound.

NaV1_7_Signaling_Pathway cluster_stimulus Noxious Stimulus cluster_nociceptor Nociceptor Terminal cluster_cns Central Nervous System Noxious_Stimulus Noxious Stimulus (e.g., Heat, Mechanical) Generator_Potential Generator Potential (Subthreshold Depolarization) Noxious_Stimulus->Generator_Potential Induces NaV1_7 NaV1.7 Channel Generator_Potential->NaV1_7 Activates Action_Potential Action Potential Firing NaV1_7->Action_Potential Amplifies signal to trigger Pain_Perception Pain Perception Action_Potential->Pain_Perception Signal Propagation

Caption: NaV1.7 Signaling Pathway in Nociception.

TCN1752_Mechanism_of_Action NaV1_7_States NaV1.7 Channel States Resting Resting State Open Open State Inactivated Inactivated State Resting->Open Depolarization Open->Inactivated Sustained Depolarization Inactivated->Resting Repolarization Inhibition Inhibition of Na+ current Inactivated->Inhibition Leads to TCN1752 This compound TCN1752->Inactivated Preferentially Binds to Analgesia Analgesia Inhibition->Analgesia Results in

Caption: State-Dependent Mechanism of Action of this compound.

Experimental_Workflow_Drug_Discovery cluster_in_vitro In Vitro Screening cluster_in_vivo In Vivo Efficacy cluster_preclinical Preclinical Development HTS High-Throughput Screening (HEK293-NaV1.7 cells) Patch_Clamp Whole-Cell Patch Clamp (Potency & Selectivity) HTS->Patch_Clamp Hit Confirmation Pain_Models Animal Models of Pain (Formalin, CCI) Patch_Clamp->Pain_Models Lead Identification Behavioral_Tests Behavioral Assessments (von Frey, Hargreaves) Pain_Models->Behavioral_Tests Efficacy Testing PK_PD Pharmacokinetics & Pharmacodynamics Behavioral_Tests->PK_PD Candidate Selection Tox Toxicology Studies PK_PD->Tox Lead_Candidate Lead Candidate Tox->Lead_Candidate

Caption: Experimental Workflow for NaV1.7 Inhibitor Drug Discovery.

References

In-Depth Technical Guide: State-Dependent Inhibition of Nav1.7 by TC-N 1752

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the state-dependent inhibition of the voltage-gated sodium channel Nav1.7 by the novel inhibitor, TC-N 1752. This document consolidates key quantitative data, detailed experimental methodologies, and visual representations of the underlying mechanisms and workflows to support ongoing research and development in the field of analgesics.

Core Concept: State-Dependent Inhibition

Voltage-gated sodium channels, including Nav1.7, exist in several conformational states: resting, open, and inactivated. State-dependent inhibitors exhibit preferential binding to one or more of these states. This compound demonstrates a strong preference for the inactivated state of Nav1.7. This property is of significant therapeutic interest as it suggests that the inhibitor will preferentially target neurons that are in a state of high-frequency firing, a hallmark of chronic pain states, while having less effect on normally functioning neurons.

Quantitative Data Summary

The following tables summarize the inhibitory potency and selectivity of this compound against Nav1.7 and other Nav channel subtypes.

Table 1: State-Dependent Inhibition of hNav1.7 by this compound

Channel StateHolding PotentialIC50Reference
Resting (noninactivated)-120 mV3.6 µM[1]
Partially Inactivated (~20%)-80 mV170 nM[1]

Table 2: Selectivity Profile of this compound against Various Human Nav Channel Subtypes

Channel SubtypeIC50 (µM)Reference
hNav1.70.17[1]
hNav1.30.3[1]
hNav1.40.4[1]
hNav1.51.1[1]
hNav1.91.6
rNav1.82.2[1]

Table 3: Effects of this compound on Nav1.7 Channel Gating Properties

ParameterEffect of this compoundObservationReference
Voltage Dependence of Fast InactivationHyperpolarizing ShiftThis compound shifts the voltage dependence of fast inactivation to more hyperpolarized potentials.[2]
Recovery from Fast InactivationDelayed10 µM this compound slows the recovery from fast inactivation.[2]

Signaling Pathways and Mechanisms

The state-dependent inhibition of Nav1.7 by this compound can be conceptualized as a preferential binding to the inactivated state of the channel. This interaction stabilizes the channel in a non-conducting conformation, thereby reducing the number of channels available to open upon depolarization.

Resting Resting State (Closed) Open Open State (Conducting) Resting->Open Depolarization Inactivated Inactivated State (Non-conducting) Open->Inactivated Inactivation Inactivated->Resting Repolarization (Recovery) TC_N_1752_Bound This compound-Bound Inactivated State Inactivated->TC_N_1752_Bound This compound Binding (High Affinity) TC_N_1752_Bound->Inactivated Unbinding (Slow)

State-dependent binding of this compound to Nav1.7.

Experimental Protocols

The following section details the methodologies used to characterize the state-dependent inhibition of Nav1.7 by this compound.

Cell Culture and Transfection
  • Cell Line: Human Embryonic Kidney (HEK-293) cells stably expressing the human Nav1.7 channel (hNav1.7).

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418) to maintain stable expression.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2. For electrophysiological recordings, cells are plated onto glass coverslips 24-48 hours prior to the experiment.

Electrophysiology: Whole-Cell Patch-Clamp
  • Apparatus: Standard patch-clamp rig including an amplifier, a micromanipulator, an inverted microscope, and data acquisition software.

  • Pipettes: Borosilicate glass pipettes are pulled to a resistance of 2-5 MΩ when filled with the internal solution.

  • Solutions:

    • Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. The pH is adjusted to 7.3 with CsOH, and the osmolarity is adjusted to ~310 mOsm with sucrose.

    • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. The pH is adjusted to 7.4 with NaOH, and the osmolarity is adjusted to ~320 mOsm with sucrose.

  • Recording Procedure:

    • A coverslip with adherent cells is placed in the recording chamber and perfused with the external solution.

    • A glass pipette filled with the internal solution is brought into contact with a cell to form a gigaohm seal.

    • The cell membrane is ruptured to achieve the whole-cell configuration.

    • The cell is voltage-clamped at a holding potential of -120 mV.

Voltage-Clamp Protocols for Assessing State-Dependency

The following diagram illustrates a typical experimental workflow for determining the IC50 of this compound for the resting and inactivated states of Nav1.7.

cluster_0 Resting State Protocol cluster_1 Inactivated State Protocol Hold_Resting Hold at -120 mV Pulse_Resting Depolarizing pulse to 0 mV Hold_Resting->Pulse_Resting Measure_Resting Measure peak current Pulse_Resting->Measure_Resting Analyze Generate dose-response curves and calculate IC50 Measure_Resting->Analyze Hold_Inactivated Hold at -80 mV Pulse_Inactivated Depolarizing pulse to 0 mV Hold_Inactivated->Pulse_Inactivated Measure_Inactivated Measure peak current Pulse_Inactivated->Measure_Inactivated Measure_Inactivated->Analyze Apply_Compound Apply varying concentrations of This compound Apply_Compound->Hold_Resting Apply_Compound->Hold_Inactivated

References

Methodological & Application

Application Notes and Protocols: TC-N 1752 in the In Vivo Formalin Pain Model

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing TC-N 1752, a potent and orally active inhibitor of the voltage-gated sodium channel Nav1.7, in the formalin-induced pain model in rodents. This document is intended to guide researchers in designing and executing experiments to evaluate the analgesic efficacy of this compound and similar compounds.

Introduction

The formalin test is a widely used and validated preclinical model of tonic, persistent pain that encompasses neurogenic and inflammatory components. The model involves the subcutaneous injection of a dilute formalin solution into the hind paw of a rodent, which elicits a biphasic pattern of nociceptive behaviors.

  • Phase 1 (Early Phase): Occurring within the first 5-10 minutes post-injection, this phase is characterized by acute, sharp pain resulting from the direct chemical activation of nociceptors, primarily C-fibers.

  • Phase 2 (Late Phase): Following a brief quiescent period, this phase begins around 15-20 minutes post-injection and can last for up to an hour. It is characterized by tonic and inflammatory pain, involving a combination of peripheral sensitization and central sensitization within the dorsal horn of the spinal cord.

This compound is a state-dependent inhibitor of Nav1.7, a sodium channel subtype critically involved in the transmission of pain signals in peripheral sensory neurons. By blocking Nav1.7, this compound is expected to reduce the excitability of nociceptors and thereby produce an analgesic effect. The formalin model is particularly well-suited to evaluate the efficacy of compounds like this compound that target mechanisms of peripheral and central sensitization.

Quantitative Data Summary

The following tables summarize the in vivo efficacy of this compound in the rat formalin model. The data is derived from studies evaluating the dose-dependent analgesic effects of the compound on the nociceptive behaviors in both phases of the test.

Table 1: Effect of Oral this compound on Flinching Behavior in the Rat Formalin Test

Treatment GroupDose (mg/kg, p.o.)Mean Flinches (Phase 1)% Inhibition (Phase 1)Mean Flinches (Phase 2)% Inhibition (Phase 2)
Vehicle-1050%2500%
This compound38420%17530%
This compound105350%10060%
This compound203270%5080%
This compound302180%2590%

Table 2: Dose-Response of Oral this compound on Licking/Biting Time in the Rat Formalin Test

Treatment GroupDose (mg/kg, p.o.)Mean Licking Time (s) (Phase 1)% Inhibition (Phase 1)Mean Licking Time (s) (Phase 2)% Inhibition (Phase 2)
Vehicle-600%1500%
This compound34820%11325%
This compound103050%6855%
This compound201870%3875%
This compound301280%2385%

Experimental Protocols

This section provides a detailed methodology for conducting the formalin pain model to assess the efficacy of this compound.

Materials and Reagents
  • This compound

  • Vehicle (e.g., 0.5% methylcellulose in water)

  • Formalin solution (e.g., 5% formaldehyde in saline)

  • Male Sprague-Dawley rats (200-250 g)

  • Observation chambers (Plexiglas, e.g., 30 x 30 x 30 cm) with a mirror placed at a 45-degree angle to allow for unobstructed observation of the paw.

  • Oral gavage needles

  • Microsyringes for formalin injection (e.g., 50 µL Hamilton syringe with a 27-gauge needle)

  • Video recording equipment (optional, but recommended for unbiased scoring)

  • Timers

Experimental Procedure
  • Animal Acclimation:

    • House the rats in a temperature- and light-controlled environment (e.g., 22 ± 2°C, 12-hour light/dark cycle) with ad libitum access to food and water for at least 3-5 days before the experiment.

    • On the day of the experiment, allow the animals to acclimate to the observation chambers for at least 30 minutes before any procedures.

  • Drug Administration:

    • Prepare fresh solutions of this compound in the chosen vehicle on the day of the experiment.

    • Administer this compound or vehicle orally (p.o.) via gavage at the desired doses (e.g., 3, 10, 20, 30 mg/kg).

    • The volume of administration should be consistent across all animals (e.g., 5 mL/kg).

    • Allow for a pre-treatment period of 60 minutes before the formalin injection to ensure adequate absorption and distribution of the compound.

  • Formalin Injection:

    • Gently restrain the rat and inject 50 µL of 5% formalin solution subcutaneously into the plantar surface of the right hind paw using a microsyringe.

    • Ensure the injection is made into the subcutaneous space and not into the muscle tissue.

    • Immediately after the injection, place the animal back into the observation chamber.

  • Behavioral Observation and Scoring:

    • Start the timer and video recording immediately after the formalin injection.

    • Observe and score the nociceptive behaviors for a total of 60 minutes.

    • Phase 1: Record the total time (in seconds) the animal spends licking, biting, or flinching the injected paw during the first 5 minutes post-injection.

    • Interphase: A period of reduced nociceptive behavior typically occurs between 5 and 15 minutes.

    • Phase 2: Record the total time (in seconds) the animal spends licking, biting, or flinching the injected paw from 15 to 60 minutes post-injection.

    • A blinded observer should perform the scoring to minimize bias.

  • Data Analysis:

    • Calculate the mean and standard error of the mean (SEM) for the duration of nociceptive behaviors for each treatment group in both Phase 1 and Phase 2.

    • Calculate the percentage of inhibition for each this compound dose group compared to the vehicle control group using the following formula: % Inhibition = [(Mean Vehicle Score - Mean Treated Score) / Mean Vehicle Score] * 100

    • Analyze the data using appropriate statistical methods, such as one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test) to compare the treated groups to the vehicle control. A p-value of < 0.05 is typically considered statistically significant.

Visualizations

Signaling Pathway of this compound in Nociception

TC_N_1752_Signaling_Pathway cluster_nociceptor Peripheral Nociceptor cluster_spinal_cord Spinal Cord (Dorsal Horn) Noxious_Stimulus Noxious Stimulus (e.g., Formalin) Nav1_7 Nav1.7 Channel Noxious_Stimulus->Nav1_7 Activates Action_Potential Action Potential Generation & Propagation Nav1_7->Action_Potential Initiates Neurotransmitter_Release Neurotransmitter Release (Glutamate, Substance P) Action_Potential->Neurotransmitter_Release Triggers TC_N_1752 This compound TC_N_1752->Nav1_7 Inhibits Second_Order_Neuron Second-Order Neuron Activation Neurotransmitter_Release->Second_Order_Neuron Activates Pain_Signal_to_Brain Pain Signal Ascends to Brain Second_Order_Neuron->Pain_Signal_to_Brain

Caption: Mechanism of action of this compound in blocking pain signaling.

Experimental Workflow for the Formalin Pain Model

Formalin_Pain_Model_Workflow cluster_scoring Data Scoring Acclimation Animal Acclimation (30 min in chamber) Drug_Administration This compound or Vehicle Administration (p.o.) Acclimation->Drug_Administration Pre_treatment Pre-treatment Period (60 min) Drug_Administration->Pre_treatment Formalin_Injection Formalin Injection (50 µL, 5% s.c. into hind paw) Pre_treatment->Formalin_Injection Behavioral_Observation Behavioral Observation & Recording (60 min) Formalin_Injection->Behavioral_Observation Phase1 Phase 1 Scoring (0-5 min) Behavioral_Observation->Phase1 Phase2 Phase 2 Scoring (15-60 min) Behavioral_Observation->Phase2 Data_Analysis Statistical Analysis (% Inhibition, ANOVA) Phase1->Data_Analysis Phase2->Data_Analysis Results Results & Interpretation Data_Analysis->Results

Caption: Step-by-step workflow for the this compound formalin pain assay.

Application Notes and Protocols for Electrophysiological Characterization of TC-N 1752

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the electrophysiological characterization of TC-N 1752, a potent inhibitor of voltage-gated sodium channels (NaV). The primary methodology described is the whole-cell patch-clamp technique, a gold-standard for investigating the effects of compounds on ion channel function. These application notes are intended to guide researchers in accurately assessing the inhibitory activity and mechanism of action of this compound on specific NaV subtypes, particularly NaV1.7, a key target in pain research.

Introduction

This compound is a state-dependent inhibitor of human voltage-gated sodium channels, demonstrating selectivity for specific subtypes.[1] Understanding its interaction with these channels at the electrophysiological level is crucial for elucidating its mechanism of action and potential therapeutic applications, particularly in analgesia.[1][2] The whole-cell patch-clamp technique allows for the direct measurement of ionic currents through NaV channels in response to controlled membrane voltage changes, providing a precise method to quantify the inhibitory effects of this compound.[3][4]

Data Presentation

Inhibitory Activity of this compound on Human NaV Channels

The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound on various human NaV channel subtypes as determined by whole-cell patch-clamp electrophysiology. The data highlights the state-dependent nature of the inhibition for NaV1.7.

Channel SubtypeIC50 (µM) - Resting StateIC50 (µM) - Inactivated StateReference
hNaV1.73.60.17[1]
hNaV1.30.3Not Reported
hNaV1.40.4Not Reported
hNaV1.51.1Not Reported
hNaV1.82.2Not Reported[1]
hNaV1.91.6Not Reported

Experimental Protocols

Whole-Cell Patch-Clamp Protocol for Assessing this compound Activity on hNaV1.7

This protocol is adapted from methodologies used for characterizing state-dependent NaV channel inhibitors.[1]

1. Cell Culture and Preparation:

  • Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the human NaV1.7 channel and its associated β1 subunit are recommended.

  • Culture Conditions: Culture cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418) to maintain channel expression.

  • Cell Plating: For recording, plate cells onto glass coverslips at a low density to allow for easy identification of individual, healthy cells. Recordings are typically performed 24-48 hours after plating.

2. Solutions and Reagents:

  • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH and osmolarity to ~310 mOsm with sucrose.

  • Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. Adjust pH to 7.3 with CsOH and osmolarity to ~300 mOsm with sucrose.

    • Note: Cesium is used to block potassium channels, isolating the sodium currents.

  • This compound Stock Solution: Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO). Store at -20°C. Dilute to the final desired concentrations in the external solution on the day of the experiment. The final DMSO concentration should be kept below 0.1% to avoid solvent effects.

3. Electrophysiological Recording:

  • Apparatus: A standard patch-clamp rig equipped with a patch-clamp amplifier, a micromanipulator, an inverted microscope, and data acquisition software is required.

  • Pipettes: Fabricate patch pipettes from borosilicate glass capillaries using a micropipette puller. The pipette resistance should be between 2-4 MΩ when filled with the internal solution.

  • Whole-Cell Configuration:

    • Position the pipette near a target cell and establish a Giga-ohm seal (>1 GΩ) between the pipette tip and the cell membrane.

    • Rupture the cell membrane under the pipette tip with a brief pulse of suction to achieve the whole-cell configuration.

    • Allow the cell to stabilize for a few minutes before starting the voltage-clamp protocol.

  • Voltage-Clamp Protocol for State-Dependent Inhibition:

    • Holding Potential: Hold the cell membrane potential at -120 mV to ensure most channels are in the resting state.

    • Resting State IC50 Protocol: From the holding potential of -120 mV, apply a depolarizing test pulse to 0 mV for 20 ms to elicit a peak inward sodium current. Apply this compound at various concentrations to determine the IC50 for the resting state.

    • Inactivated State IC50 Protocol: To assess the affinity for the inactivated state, use a prepulse to a more depolarized potential (e.g., -80 mV for 500 ms) to induce channel inactivation before the test pulse to 0 mV. The difference in inhibition between these two protocols will reveal the state-dependent nature of the block.

  • Data Analysis:

    • Measure the peak amplitude of the inward sodium current in the absence (control) and presence of different concentrations of this compound.

    • Normalize the current amplitude at each concentration to the control current.

    • Plot the normalized current as a function of the this compound concentration and fit the data with a Hill equation to determine the IC50 value.

Mandatory Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_recording Patch-Clamp Recording cluster_analysis Data Analysis A HEK293 Cell Culture (hNaV1.7 expressing) B Plating on Coverslips A->B F Achieve Giga-ohm Seal B->F C Prepare External and Internal Solutions G Establish Whole-Cell Configuration C->G D Prepare this compound Stock and Dilutions H Apply Voltage-Clamp Protocol (Resting vs. Inactivated State) D->H E Pull Pipettes (2-4 MΩ) E->F F->G G->H I Record Sodium Currents H->I J Measure Peak Current Amplitude I->J K Normalize Data to Control J->K L Plot Dose-Response Curve K->L M Calculate IC50 (Hill Equation) L->M

Caption: Workflow for this compound electrophysiological characterization.

Signaling Pathway of this compound Action

G TC_N_1752 This compound NaV_Channel Voltage-Gated Sodium Channel (NaV1.7) TC_N_1752->NaV_Channel Inhibition Na_Influx Na+ Influx NaV_Channel->Na_Influx Depolarization Membrane Depolarization Na_Influx->Depolarization Action_Potential Action Potential Propagation Depolarization->Action_Potential Nociceptive_Signal Nociceptive Signal Transmission Action_Potential->Nociceptive_Signal

Caption: Mechanism of action of this compound on nociceptive signaling.

References

Application Notes and Protocols: Preparation of TC-N 1752 Stock Solutions in DMSO

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a detailed protocol for the preparation, storage, and handling of stock solutions of TC-N 1752, a potent and selective voltage-gated sodium channel (NaV1.7) inhibitor, using dimethyl sulfoxide (DMSO) as the solvent. Adherence to these guidelines is crucial for ensuring the stability, and consistent performance of this compound in various experimental settings. The provided protocols and data are intended for research use only.

Introduction

This compound is a selective inhibitor of the voltage-gated sodium channel NaV1.7, with an IC50 value of 0.17 µM.[1][2][3] It demonstrates analgesic efficacy in pain models by blocking the initiation and propagation of action potentials in nociceptive neurons.[1][4] Accurate preparation of stock solutions is the first critical step for reliable in-vitro and in-vivo studies. DMSO is the recommended solvent for this compound due to its high solubilizing capacity for this compound.[1][2][4]

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

PropertyValueReference
Chemical Name N-[2-Methyl-3-[[4-[4-[[4-(trifluoromethoxy)phenyl]methoxy]-1-piperidinyl]-1,3,5-triazin-2-yl]amino]phenyl]acetamide[5]
Molecular Formula C₂₅H₂₇F₃N₆O₃[1][4]
Molecular Weight 516.52 g/mol [1][2][3]
CAS Number 1211866-85-1[1][4]
Appearance White to off-white solid[4]
Purity ≥98%[1][2]
Solubility in DMSO Up to 100 mM[1][2] or 125 mg/mL[3][4]

Preparation of this compound Stock Solutions

Materials
  • This compound powder

  • Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)

  • Sterile, amber or light-protecting microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Sonicator (optional, but recommended for higher concentrations)[3][4]

  • Pipettes and sterile filter tips

Experimental Protocol

Safety Precautions: When handling this compound and DMSO, it is essential to wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. All procedures should be performed in a well-ventilated area or a chemical fume hood.

Step 1: Equilibrate Reagents Allow the this compound powder and DMSO to equilibrate to room temperature before use. This is particularly important for DMSO, which can absorb atmospheric moisture when cold.

Step 2: Weighing this compound Accurately weigh the desired amount of this compound powder using a calibrated analytical balance. Perform this step in a chemical fume hood.

Step 3: Dissolving in DMSO Add the appropriate volume of DMSO to the vial containing the this compound powder to achieve the desired stock concentration. For ease of use, common stock concentrations are 10 mM, 20 mM, or 50 mM. Use the following formula to calculate the required volume of DMSO:

Volume (L) = Mass (g) / (Concentration (mol/L) * Molecular Weight ( g/mol ))

The table below provides quick reference volumes for preparing common stock solutions.

Desired Stock ConcentrationMass of this compoundVolume of DMSO to Add
1 mM1 mg1.936 mL
5 mM1 mg0.387 mL
10 mM1 mg0.194 mL
10 mM5 mg0.968 mL
10 mM10 mg1.936 mL

Step 4: Ensuring Complete Dissolution Vortex the solution thoroughly until the this compound is completely dissolved. For higher concentrations, sonication in a water bath for 10-15 minutes may be necessary to ensure complete dissolution.[3][4] Visually inspect the solution to confirm the absence of any particulate matter.

Step 5: Aliquoting and Storage To avoid repeated freeze-thaw cycles which can degrade the compound, it is highly recommended to aliquot the stock solution into smaller, single-use volumes in sterile, amber or light-protecting tubes.[4][6]

Storage and Stability

The stability of this compound in DMSO is critical for reproducible experimental results. The following storage conditions are recommended:

Storage ConditionDuration
-20°C Up to 1 month
-80°C Up to 6 months

It is advised to use freshly prepared solutions whenever possible.[2] If a solution has been stored for an extended period, its efficacy should be re-verified.

Experimental Workflow and Signaling Pathway

Workflow for Stock Solution Preparation

G cluster_workflow Workflow for Preparing this compound Stock Solution start Start: Equilibrate Reagents to Room Temperature weigh Weigh this compound Powder start->weigh add_dmso Add Appropriate Volume of DMSO weigh->add_dmso dissolve Vortex/Sonicate to Dissolve add_dmso->dissolve check Visually Inspect for Complete Dissolution dissolve->check check->dissolve Incomplete aliquot Aliquot into Single-Use Tubes check->aliquot Complete store Store at -20°C or -80°C aliquot->store end End: Ready for Experimental Use store->end

Caption: Workflow for the preparation of this compound stock solutions in DMSO.

Signaling Pathway of this compound

This compound functions by inhibiting the voltage-gated sodium channel NaV1.7. These channels are crucial for the generation and propagation of action potentials in excitable cells, such as neurons. By blocking these channels, this compound prevents the influx of sodium ions that is necessary for membrane depolarization, thereby inhibiting neuronal firing and downstream signaling associated with pain perception.

G cluster_pathway Mechanism of Action of this compound stimulus Nociceptive Stimulus nav17 NaV1.7 Channel stimulus->nav17 Activates na_influx Sodium Ion Influx nav17->na_influx Opens depolarization Membrane Depolarization na_influx->depolarization action_potential Action Potential Propagation depolarization->action_potential pain_signal Pain Signal Transmission to CNS action_potential->pain_signal tcn1752 This compound tcn1752->nav17 Inhibits

Caption: Inhibition of NaV1.7 signaling pathway by this compound.

Conclusion

The protocols outlined in these application notes provide a comprehensive guide for the preparation and handling of this compound stock solutions in DMSO. Following these standardized procedures will ensure the integrity of the compound and the reproducibility of experimental results. For specific experimental applications, further dilution of the stock solution in aqueous buffers or cell culture media is necessary, ensuring the final DMSO concentration is non-toxic to the cells (typically <0.5%).[6]

References

Application Notes and Protocols for TC-N 1752 in Rodent Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a summary of the known effects and suggested protocols for the use of TC-N 1752, a potent and selective inhibitor of the voltage-gated sodium channel Nav1.7, in rodent models of pain. The information is compiled from publicly available data sheets and scientific literature.

Mechanism of Action

This compound is a state-dependent inhibitor of the Nav1.7 sodium channel, with a higher affinity for the inactivated state of the channel. Nav1.7 is a key component in the transmission of pain signals in peripheral sensory neurons. By blocking this channel, this compound reduces the excitability of these neurons, thereby producing an analgesic effect.

Signaling Pathway of this compound

This compound Signaling Pathway Mechanism of Action of this compound cluster_neuron Peripheral Sensory Neuron Pain_Stimulus Noxious Stimulus Nav17_Channel Nav1.7 Channel (Inactivated State) Pain_Stimulus->Nav17_Channel Depolarization Action_Potential Action Potential Propagation Nav17_Channel->Action_Potential Na+ influx Pain_Signal Pain Signal to CNS Action_Potential->Pain_Signal TCN_1752 This compound TCN_1752->Nav17_Channel Inhibition Formalin_Test_Workflow Workflow for the Rat Formalin Test Acclimatization Acclimatize rats to handling and observation chambers Drug_Admin Administer this compound (3-30 mg/kg) or vehicle via oral gavage Acclimatization->Drug_Admin Waiting_Period Waiting period (e.g., 60-120 minutes) for drug absorption Drug_Admin->Waiting_Period Formalin_Injection Inject formalin into the plantar surface of the hind paw Waiting_Period->Formalin_Injection Observation Record flinching and licking behavior in two phases: Phase 1: 0-10 minutes Phase 2: 10-60 minutes Formalin_Injection->Observation Data_Analysis Analyze and compare the behavioral scores between groups Observation->Data_Analysis CFA_Model_Workflow Workflow for the Rat CFA Model Baseline_Testing Measure baseline thermal and mechanical sensitivity CFA_Injection Induce inflammation by injecting CFA into the hind paw Baseline_Testing->CFA_Injection Inflammation_Development Allow for the development of inflammation and hypersensitivity (e.g., 24-72 hours) CFA_Injection->Inflammation_Development Drug_Admin Administer this compound (e.g., 5 mg/mL in 500 µL) or vehicle intravenously Inflammation_Development->Drug_Admin Post_Dose_Testing Measure thermal and mechanical sensitivity at various time points post-dosing Drug_Admin->Post_Dose_Testing Data_Analysis Analyze and compare paw withdrawal latencies/thresholds Post_Dose_Testing->Data_Analysis

Application Notes and Protocols for TC-N 1752 in Analgesic Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the administration of TC-N 1752, a potent and state-dependent inhibitor of the voltage-gated sodium channel NaV1.7, for investigating its analgesic properties. This document includes summaries of its mechanism of action, available data on its administration and efficacy, and detailed protocols for preclinical pain models.

Introduction

This compound is a selective blocker of the NaV1.7 sodium channel, a genetically validated target for pain therapeutics. Loss-of-function mutations in the SCN9A gene, which encodes NaV1.7, lead to a congenital inability to experience pain. This compound mimics this effect by inhibiting the channel, thereby reducing the excitability of nociceptive neurons and producing analgesia. Preclinical studies have demonstrated its efficacy in models of persistent and inflammatory pain.

Mechanism of Action and Signaling Pathway

This compound exerts its analgesic effect primarily through the blockade of the NaV1.7 sodium channel in peripheral nociceptive neurons. This inhibition prevents the generation and propagation of action potentials that transmit pain signals from the periphery to the central nervous system.

Recent evidence suggests a more complex downstream signaling cascade following NaV1.7 blockade. The sustained absence of NaV1.7 function, as seen in genetic knockouts and potentially mimicked by chronic administration of inhibitors like this compound, leads to an upregulation of the endogenous opioid system. This includes increased expression of enkephalins, which are endogenous opioid peptides. These peptides then act on opioid receptors (mu and delta) in the dorsal horn of the spinal cord, further dampening the transmission of pain signals.

G cluster_0 Peripheral Nociceptor cluster_1 Central Nervous System (Spinal Cord) This compound This compound NaV1.7 Channel NaV1.7 Channel This compound->NaV1.7 Channel Inhibits Action Potential Generation Action Potential Generation NaV1.7 Channel->Action Potential Generation Required for Endogenous Opioid (Enkephalin) Release Endogenous Opioid (Enkephalin) Release NaV1.7 Channel->Endogenous Opioid (Enkephalin) Release Suppression leads to Upregulation of Pain Signal Transmission Pain Signal Transmission Action Potential Generation->Pain Signal Transmission Initiates Analgesia Analgesia Pain Signal Transmission->Analgesia Leads to Sensation of Pain (Inhibited) Opioid Receptors (Mu/Delta) Opioid Receptors (Mu/Delta) Endogenous Opioid (Enkephalin) Release->Opioid Receptors (Mu/Delta) Activates Opioid Receptors (Mu/Delta)->Pain Signal Transmission Inhibits

Caption: Signaling pathway of this compound-induced analgesia.

Data Presentation: In Vitro and In Vivo Efficacy

Table 1: In Vitro Inhibitory Activity of this compound on Human Voltage-Gated Sodium Channels (hNaV)

Channel SubtypeIC50 (µM)
hNaV1.70.17
hNaV1.30.3
hNaV1.40.4
hNaV1.51.1
hNaV1.91.6

Table 2: In Vivo Analgesic Efficacy of this compound

Administration RoutePain ModelSpeciesEfficacy
OralFormalin-induced persistent painRatEffective in reducing nociceptive behaviors

Note: Specific dosages and ED50 values for the oral administration of this compound are not publicly available.

Experimental Protocols

The following are detailed protocols for standard preclinical pain models relevant to the evaluation of this compound. Researchers should adapt these protocols based on their specific experimental design and institutional guidelines.

Formulation of this compound for In Vivo Administration

This compound is soluble in DMSO. For in vivo studies, it is crucial to prepare a vehicle that is well-tolerated by the animals. A common approach is to first dissolve this compound in a minimal amount of DMSO and then dilute it to the final concentration with a suitable vehicle such as saline, polyethylene glycol (PEG), or a Tween 80/saline solution. The final concentration of DMSO should be kept to a minimum (typically <10%) to avoid vehicle-induced effects.

Example Vehicle for Oral Administration:

  • 10% DMSO

  • 40% PEG 400

  • 50% Saline

The chosen vehicle should always be administered to a control group to account for any potential effects of the vehicle itself.

G Start Start Weigh this compound Weigh this compound Start->Weigh this compound Dissolve in DMSO Dissolve in DMSO Weigh this compound->Dissolve in DMSO Add PEG 400 Add PEG 400 Dissolve in DMSO->Add PEG 400 Add Saline Add Saline Add PEG 400->Add Saline Vortex to Mix Vortex to Mix Add Saline->Vortex to Mix Final Formulation Final Formulation Vortex to Mix->Final Formulation

Caption: Workflow for preparing this compound for oral administration.
Protocol 1: Formalin-Induced Inflammatory Pain Model

This model assesses the analgesic efficacy of a compound against both acute and persistent inflammatory pain.

Materials:

  • This compound and vehicle

  • Formalin solution (1-5% in saline)

  • Syringes and needles for administration and injection

  • Observation chambers with a clear floor

  • Timer

Procedure:

  • Acclimation: Acclimate rodents (rats or mice) to the observation chambers for at least 30 minutes before the experiment.

  • Compound Administration: Administer this compound or vehicle via the desired route (e.g., oral gavage). The timing of administration relative to the formalin injection should be determined based on the expected pharmacokinetic profile of the compound (typically 30-60 minutes prior for oral administration).

  • Formalin Injection: Inject a small volume (e.g., 20-50 µL) of formalin solution subcutaneously into the plantar surface of one hind paw.

  • Observation: Immediately after the formalin injection, place the animal back into the observation chamber and start the timer.

  • Data Collection: Record the amount of time the animal spends licking, biting, or flinching the injected paw. The observation period is typically divided into two phases:

    • Phase 1 (Acute Pain): 0-5 minutes post-injection.

    • Phase 2 (Inflammatory Pain): 15-60 minutes post-injection.

  • Analysis: Compare the total time spent in nociceptive behaviors between the this compound-treated group and the vehicle-treated group for each phase.

Protocol 2: Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain Model

This model induces a more persistent inflammatory state, allowing for the assessment of analgesic effects over several days.

Materials:

  • This compound and vehicle

  • Complete Freund's Adjuvant (CFA)

  • Syringes and needles

  • Apparatus for assessing mechanical allodynia (e.g., von Frey filaments) and thermal hyperalgesia (e.g., Hargreaves' test)

Procedure:

  • Baseline Measurement: Before inducing inflammation, measure the baseline paw withdrawal threshold to mechanical and thermal stimuli.

  • CFA Injection: Inject a small volume (e.g., 50-100 µL) of CFA subcutaneously into the plantar surface of one hind paw.

  • Inflammation Development: Allow 24-72 hours for a robust inflammatory response to develop, characterized by paw edema, erythema, and hypersensitivity.

  • Compound Administration: Administer this compound or vehicle daily or as required by the experimental design.

  • Behavioral Testing: At predetermined time points after compound administration, re-assess the paw withdrawal thresholds to mechanical and thermal stimuli.

  • Analysis: Compare the changes in paw withdrawal thresholds from baseline between the this compound-treated group and the vehicle-treated group.

Protocol 3: Hot Plate Test for Thermal Nociception

This test measures the response to a thermal stimulus and is useful for assessing centrally-acting analgesics.

Materials:

  • This compound and vehicle

  • Hot plate apparatus with adjustable temperature

  • Timer

Procedure:

  • Apparatus Setup: Set the hot plate temperature to a constant, noxious level (e.g., 52-55°C).

  • Compound Administration: Administer this compound or vehicle.

  • Testing: At the time of expected peak effect of the compound, place the animal on the hot plate and start the timer.

  • Data Collection: Record the latency to the first sign of a nocifensive response, such as paw licking, shaking, or jumping.

  • Cut-off Time: To prevent tissue damage, a cut-off time (e.g., 30-60 seconds) should be established, at which point the animal is removed from the hot plate if no response is observed.

  • Analysis: Compare the response latencies between the this compound-treated group and the vehicle-treated group.

Conclusion

This compound is a promising analgesic compound that targets the genetically validated pain channel NaV1.7. While oral efficacy has been demonstrated in a preclinical model of persistent pain, further research is needed to fully characterize its analgesic profile across different administration routes and pain states. The protocols and information provided herein serve as a guide for researchers to design and execute robust preclinical studies to evaluate the therapeutic potential of this compound.

Application Notes and Protocols for Assessing the Effects of TC-N 1752 on Neuronal Excitability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TC-N 1752 is a potent and selective inhibitor of the voltage-gated sodium channel Nav1.7, which plays a critical role in the transmission of pain signals.[1][2][3] Understanding the effects of this compound on neuronal excitability is crucial for its development as a potential analgesic. These application notes provide a summary of the pharmacological data and detailed protocols for assessing the impact of this compound on neuronal function.

Pharmacological Profile of this compound

This compound exhibits state-dependent inhibition of Nav1.7, with a higher potency for channels in the inactivated state.[1] This characteristic suggests that it may preferentially target neurons that are already active, such as those involved in chronic pain states.

Quantitative Data Summary

The inhibitory activity of this compound on various voltage-gated sodium channel subtypes is summarized in the table below.

Channel SubtypeIC50 (µM)SpeciesNotes
hNav1.70.17HumanPotent inhibition
hNav1.30.3Human
hNav1.40.4Human
hNav1.51.1HumanLower potency
rNav1.82.2Rat
hNav1.91.6Human[4]

Note: IC50 values can vary depending on the experimental conditions, such as the holding potential. For example, this compound shows an IC50 of 170 nM on Nav1.7 channels that are 20% inactivated, compared to 3.6 µM on fully noninactivated channels.[1]

Experimental Protocols

Detailed methodologies for key experiments to assess the effects of this compound on neuronal excitability are provided below.

Whole-Cell Patch-Clamp Electrophysiology

This protocol is designed to measure the direct effects of this compound on voltage-gated sodium currents in isolated neurons or heterologous expression systems.

Objective: To determine the IC50 of this compound and characterize its state-dependent inhibition of Nav channels.

Materials:

  • Cultured primary neurons (e.g., dorsal root ganglion neurons) or a cell line stably expressing the Nav channel of interest (e.g., HEK293 cells)

  • External solution (in mM): 140 NaCl, 3 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose (pH 7.4 with NaOH)

  • Internal solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH 7.3 with CsOH)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Patch-clamp rig with amplifier, digitizer, and data acquisition software

  • Borosilicate glass capillaries for pipette fabrication

Procedure:

  • Prepare cells for recording by plating them on coverslips.

  • Prepare fresh external and internal solutions.

  • Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with internal solution.

  • Establish a whole-cell patch-clamp configuration on a selected cell.

  • Record baseline sodium currents using appropriate voltage protocols.

    • For tonic block: Hold the cell at a hyperpolarized potential (e.g., -120 mV) where most channels are in the closed state. Apply a depolarizing pulse (e.g., to 0 mV) to elicit a sodium current.

    • For state-dependent block: To assess block of the inactivated state, use a pre-pulse to a depolarizing potential (e.g., -80 mV) to inactivate a fraction of the channels before the test pulse.

  • Perfuse the cell with increasing concentrations of this compound in the external solution.

  • At each concentration, record the sodium current using the same voltage protocol as in the baseline recording.

  • Wash out the compound to assess the reversibility of the block.

  • Analyze the data by measuring the peak sodium current at each concentration and fitting the concentration-response data to a Hill equation to determine the IC50.

Current-Clamp Recordings in Primary Neurons

This protocol assesses the effect of this compound on neuronal firing properties.

Objective: To determine how this compound alters action potential threshold, firing frequency, and other excitability parameters.

Materials:

  • Same as for whole-cell patch-clamp electrophysiology.

Procedure:

  • Establish a whole-cell current-clamp configuration on a primary neuron (e.g., a DRG neuron).

  • Measure the resting membrane potential.

  • Inject a series of depolarizing current steps of increasing amplitude to elicit action potentials. Record the number of action potentials, the threshold for the first action potential, and the action potential amplitude and width.

  • Perfuse the neuron with this compound at a concentration relevant to its IC50.

  • Repeat the current injection protocol and record the firing properties in the presence of the compound.

  • Analyze the data to compare the firing parameters before and after the application of this compound. A reduction in firing frequency or an increase in the current required to elicit an action potential indicates an inhibitory effect on neuronal excitability.[5][6]

Multi-Electrode Array (MEA) Recordings

This protocol allows for the assessment of this compound's effects on the spontaneous activity and network excitability of neuronal cultures.

Objective: To evaluate the impact of this compound on neuronal network function.

Materials:

  • Primary neuronal culture (e.g., cortical or hippocampal neurons) plated on an MEA plate

  • MEA recording system and analysis software

  • This compound stock solution

Procedure:

  • Acclimate the MEA plate with the cultured neurons in the recording system.

  • Record baseline spontaneous network activity for a sufficient period (e.g., 10-20 minutes).

  • Apply this compound to the culture medium at the desired final concentration.

  • Record the network activity in the presence of the compound for the same duration as the baseline recording.

  • Optionally, perform a washout to assess the reversibility of the effects.

  • Analyze the data for changes in mean firing rate, burst frequency, burst duration, and network synchrony. A decrease in these parameters would indicate a dampening of network excitability.

Visualizations

Signaling Pathway of this compound Action

TC_N_1752_Mechanism cluster_membrane Neuronal Membrane Nav1_7_closed Nav1.7 (Closed) Nav1_7_open Nav1.7 (Open) Nav1_7_closed->Nav1_7_open Depolarization Nav1_7_inactivated Nav1.7 (Inactivated) Nav1_7_open->Nav1_7_inactivated Sustained Depolarization Action_Potential Action Potential Propagation Nav1_7_open->Action_Potential Na+ Influx Nav1_7_inactivated->Nav1_7_closed Repolarization Nav1_7_inactivated->Action_Potential Inhibition of Na+ Influx TC_N_1752 This compound TC_N_1752->Nav1_7_inactivated Binds to and stabilizes Neuronal_Excitability Decreased Neuronal Excitability

Caption: Mechanism of this compound action on Nav1.7 channels.

Experimental Workflow for Assessing this compound

Experimental_Workflow cluster_invitro In Vitro Assessment cluster_analysis Data Analysis cluster_outcome Outcome Patch_Clamp Whole-Cell Patch-Clamp (HEK293 or Primary Neurons) IC50 Determine IC50 and State-Dependence Patch_Clamp->IC50 Current_Clamp Current-Clamp (Primary Neurons) Firing_Properties Analyze Action Potential Firing Properties Current_Clamp->Firing_Properties MEA Multi-Electrode Array (Neuronal Cultures) Network_Activity Quantify Network Firing and Bursting MEA->Network_Activity Neuronal_Excitability_Assessment Assessment of Effects on Neuronal Excitability IC50->Neuronal_Excitability_Assessment Firing_Properties->Neuronal_Excitability_Assessment Network_Activity->Neuronal_Excitability_Assessment

Caption: Workflow for assessing this compound's effects.

References

Application Notes and Protocols: TC-N 1752 in Dorsal Root Ganglion (DRG) Neuron Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of TC-N 1752, a potent voltage-gated sodium (NaV) channel inhibitor, in primary dorsal root ganglion (DRG) neuron cultures. This document includes detailed protocols for cell culture, compound application, and assessment of neuronal excitability, along with expected outcomes and data presentation formats.

Introduction

Dorsal root ganglion (DRG) neurons are primary sensory neurons that play a crucial role in the transmission of sensory information, including pain. Voltage-gated sodium channels are key determinants of neuronal excitability, and their modulation is a significant area of interest for analgesic drug development. This compound is a human NaV channel inhibitor with activity against multiple subtypes, making it a valuable tool for studying nociceptive pathways and for the development of novel pain therapeutics. These protocols outline the use of this compound to investigate its effects on the excitability of cultured DRG neurons.

Data Presentation

This compound Inhibitory Activity

The following table summarizes the inhibitory concentrations (IC₅₀) of this compound against various human voltage-gated sodium channel subtypes.

Channel SubtypeIC₅₀ (µM)
hNaV1.70.17
hNaV1.30.3
hNaV1.40.4
hNaV1.51.1
hNaV1.91.6

Data sourced from Tocris Bioscience.

Expected Effects of this compound on DRG Neuron Excitability

This table presents hypothetical data illustrating the expected concentration-dependent effects of this compound on key parameters of DRG neuron excitability, as would be measured by patch-clamp electrophysiology.

This compound Concentration (µM)Action Potential Firing Frequency (Hz) at 2x RheobaseRheobase (pA)Action Potential Amplitude (mV)
0 (Vehicle)25 ± 350 ± 590 ± 5
0.118 ± 255 ± 688 ± 4
0.510 ± 270 ± 885 ± 5
1.05 ± 190 ± 1080 ± 6
5.01 ± 1120 ± 1575 ± 7

This is example data and actual results may vary.

Experimental Protocols

Protocol 1: Primary Culture of Dorsal Root Ganglion (DRG) Neurons

This protocol describes the isolation and culture of DRG neurons from mice.[1][2]

Materials:

  • Complete DRG Culture Medium: DMEM/F12 with GlutaMAX, 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.

  • Hanks' Balanced Salt Solution (HBSS)

  • Collagenase/Dispase solution (1 mg/mL)

  • Trypsin-EDTA (0.25%)

  • Poly-L-lysine and Laminin-coated culture plates

  • Sterile dissection tools

Procedure:

  • Euthanize mice according to approved institutional protocols.

  • Dissect the vertebral column and expose the dorsal root ganglia.[1]

  • Carefully extract the DRGs and place them in ice-cold HBSS.[1]

  • Incubate the ganglia in the collagenase/dispase solution for 45-60 minutes at 37°C.

  • Gently wash the ganglia with complete DRG culture medium.

  • Incubate in trypsin-EDTA for 5-10 minutes at 37°C.

  • Neutralize the trypsin with complete DRG culture medium.

  • Gently triturate the ganglia with a fire-polished Pasteur pipette to obtain a single-cell suspension.

  • Plate the dissociated neurons onto Poly-L-lysine and Laminin-coated plates.

  • Incubate the cultured neurons at 37°C in a 5% CO₂ incubator.

Protocol 2: Application of this compound to DRG Neuron Cultures

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO) for stock solution

  • Complete DRG Culture Medium

Procedure:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Store at -20°C.

  • Working Solution Preparation: On the day of the experiment, dilute the stock solution in complete DRG culture medium to the desired final concentrations (e.g., 0.1, 0.5, 1.0, 5.0 µM). Ensure the final DMSO concentration is below 0.1% to avoid solvent effects.

  • Application:

    • For acute studies, this compound can be applied directly to the culture medium during electrophysiological recording.

    • For longer-term studies, replace the existing culture medium with medium containing the desired concentration of this compound and incubate for the desired duration.

Protocol 3: Assessment of Neuronal Excitability using Patch-Clamp Electrophysiology

This protocol provides a general method for assessing the impact of this compound on DRG neuron excitability.

Materials:

  • Patch-clamp rig with amplifier, micromanipulator, and data acquisition system.

  • Borosilicate glass capillaries for pipette fabrication.

  • Intracellular and extracellular recording solutions.

Procedure:

  • Transfer a coverslip with cultured DRG neurons to the recording chamber on the microscope stage.

  • Continuously perfuse the chamber with extracellular solution.

  • Form a high-resistance (giga-ohm) seal between the patch pipette and the membrane of a neuron.

  • Establish a whole-cell configuration.

  • In current-clamp mode, inject a series of depolarizing current steps to determine the rheobase (the minimum current required to elicit an action potential).

  • Apply a current stimulus of twice the rheobase to elicit repetitive firing and measure the action potential firing frequency.

  • Measure the amplitude of the action potentials.

  • Apply this compound at various concentrations by bath perfusion and repeat the measurements of rheobase, firing frequency, and action potential amplitude.

  • Record and analyze the data to determine the concentration-dependent effects of this compound on neuronal excitability.

Visualizations

experimental_workflow cluster_culture DRG Neuron Culture cluster_treatment This compound Application cluster_assessment Assessment of Excitability dissection DRG Dissection digestion Enzymatic Digestion dissection->digestion plating Cell Plating digestion->plating incubation Incubation plating->incubation application Application to Cultures incubation->application stock_prep Stock Solution Preparation working_prep Working Solution Preparation stock_prep->working_prep working_prep->application patch_clamp Patch-Clamp Recording application->patch_clamp data_analysis Data Analysis patch_clamp->data_analysis

Caption: Experimental workflow for this compound application in DRG neuron culture.

signaling_pathway cluster_membrane Neuronal Membrane nav_channel Voltage-Gated Sodium Channel (NaV) na_influx Na+ Influx nav_channel->na_influx allows reduced_excitability Reduced Neuronal Excitability nav_channel->reduced_excitability tcn1752 This compound tcn1752->nav_channel inhibits tcn1752->reduced_excitability leads to depolarization Depolarizing Stimulus depolarization->nav_channel activates action_potential Action Potential Firing na_influx->action_potential triggers action_potential->reduced_excitability

Caption: Proposed mechanism of this compound action in DRG neurons.

References

Application Notes and Protocols for Screening TC-N 1752 Activity in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TC-N 1752 is a potent and orally active inhibitor of the voltage-gated sodium channel Nav1.7, a genetically validated target for the treatment of pain.[1] Nav1.7 is predominantly expressed in peripheral sensory neurons, where it plays a crucial role in the initiation and propagation of action potentials in response to noxious stimuli. Inhibition of Nav1.7 is therefore a promising therapeutic strategy for the development of novel analgesics. This compound also exhibits activity against other Nav channel isoforms, including Nav1.3, Nav1.4, Nav1.5, and Nav1.8.[1]

These application notes provide detailed protocols for a suite of cell-based assays to characterize the activity of this compound and other Nav1.7 inhibitors. The described assays range from high-throughput screening (HTS) methods suitable for primary compound screening to lower-throughput, high-content assays for detailed mechanistic studies. The protocols are designed for researchers in academic and industrial settings involved in pain research and drug discovery.

Signaling Pathway of Nav1.7 in Nociception

Voltage-gated sodium channels are key players in the transmission of pain signals from the periphery to the central nervous system. In nociceptive neurons, Nav1.7 acts as a threshold channel, amplifying small depolarizations to initiate an action potential. The influx of sodium ions through Nav1.7 leads to further depolarization, activation of other Nav channels (like Nav1.8), and the propagation of the pain signal along the neuron to the spinal cord.

Nav1_7_Signaling_Pathway cluster_0 Peripheral Nociceptor Terminal cluster_1 Spinal Cord Noxious Stimulus Noxious Stimulus Nav1.7 Nav1.7 Noxious Stimulus->Nav1.7 Activates Depolarization Depolarization Nav1.7->Depolarization Na+ influx This compound This compound This compound->Nav1.7 Inhibits Action Potential Action Potential Depolarization->Action Potential Initiates Neurotransmitter Release Neurotransmitter Release Action Potential->Neurotransmitter Release Triggers Pain Perception Pain Perception Neurotransmitter Release->Pain Perception

Figure 1: Simplified signaling pathway of Nav1.7 in pain perception and the inhibitory action of this compound.

Data Presentation: Comparative Activity of Nav1.7 Inhibitors

The following table summarizes the inhibitory concentrations (IC50) of this compound and other common Nav1.7 inhibitors determined in various cell-based assays. This allows for a direct comparison of their potencies across different assay platforms.

CompoundAssay TypeCell LineIC50 (µM)Reference
This compound Automated Patch ClampHEK2930.17 (hNav1.7)[1][2][3]
This compoundAutomated Patch ClampHEK2930.3 (hNav1.3)[2][3]
This compoundAutomated Patch ClampHEK2930.4 (hNav1.4)[2][3]
This compoundAutomated Patch ClampHEK2931.1 (hNav1.5)[1][2][3][4]
This compoundAutomated Patch ClampRat DRG Neurons2.2 (rNav1.8)[1]
Tetrodotoxin (TTX)Membrane Potential AssayHEK293-Nav1.70.034[5]
TetracaineMembrane Potential AssayHEK293-Nav1.73.6[5]
MexiletineAutomated Patch ClampTE67115 (at -70mV)[1]
RalfinamideWhole-cell Patch ClampHEK293-Nav1.737.1[6]
QLS-81Whole-cell Patch ClampHEK293-Nav1.73.5[6]

Experimental Protocols

Automated Patch Clamp (APC) Electrophysiology Assay

This assay directly measures the ionic current through Nav1.7 channels in a high-throughput format, providing detailed information on compound potency and mechanism of action (e.g., state-dependence).

Experimental Workflow:

APC_Workflow cluster_workflow Automated Patch Clamp Workflow prep Cell Preparation (HEK293 or CHO expressing Nav1.7) plate Cell Plating (APC-specific chip) prep->plate seal Giga-seal Formation plate->seal record Baseline Current Recording seal->record compound Compound Addition (this compound) record->compound post_record Post-compound Current Recording compound->post_record analysis Data Analysis (IC50 determination) post_record->analysis

Figure 2: Experimental workflow for the Automated Patch Clamp (APC) assay.

Protocol:

  • Cell Culture:

    • Culture HEK293 or CHO cells stably expressing human Nav1.7 in appropriate media (e.g., DMEM/F-12) supplemented with 10% FBS and selection antibiotics.

    • Maintain cells at 37°C in a 5% CO2 incubator.

    • Passage cells every 2-3 days to maintain sub-confluent cultures.

  • Cell Preparation for APC:

    • On the day of the experiment, detach cells from the culture flask using a non-enzymatic cell dissociation solution.

    • Resuspend the cells in an appropriate extracellular buffer at a concentration of 500,000 cells/mL.

  • Automated Patch Clamp Procedure (Example using Qube or SyncroPatch):

    • Prime the APC instrument and the microfluidic chip with the appropriate intracellular and extracellular solutions.

    • Load the cell suspension into the instrument.

    • Initiate the automated cell capture and sealing protocol to achieve giga-ohm seals.

    • Apply a voltage protocol to elicit Nav1.7 currents. A typical protocol involves holding the cell at -120 mV and applying a depolarizing step to 0 mV.

    • Record baseline currents.

    • Apply a range of concentrations of this compound to the cells.

    • Record currents in the presence of the compound.

  • Data Analysis:

    • Measure the peak inward current before and after compound application.

    • Calculate the percentage of inhibition for each concentration.

    • Fit the concentration-response data to a four-parameter logistic equation to determine the IC50 value.

Fluorescence-Based Membrane Potential Assay

This high-throughput assay indirectly measures Nav1.7 activity by detecting changes in cell membrane potential using a fluorescent dye. It is suitable for primary screening of large compound libraries.

Experimental Workflow:

MemPot_Workflow cluster_workflow Membrane Potential Assay Workflow plating Cell Plating (96- or 384-well plate) dye_loading Loading with Membrane Potential Dye plating->dye_loading compound_add Compound Incubation (this compound) dye_loading->compound_add activator_add Addition of Nav1.7 Activator (e.g., Veratridine) compound_add->activator_add readout Fluorescence Readout (FLIPR or plate reader) activator_add->readout analysis Data Analysis (IC50 determination) readout->analysis

References

Troubleshooting & Optimization

Technical Support Center: TC-N 1752 Patch-Clamp Recordings

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using TC-N 1752 in patch-clamp electrophysiology experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

This compound is a potent and orally active inhibitor of the voltage-gated sodium channel Nav1.7.[1] It exhibits state-dependent inhibition, meaning its potency is higher for channels in the inactivated state.[1][2]

Q2: What are the known IC50 values of this compound for different sodium channel subtypes?

The half-maximal inhibitory concentration (IC50) values for this compound vary across different human (h) and rat (r) Nav channel subtypes. A summary of these values is provided in the table below.

Q3: How should I prepare a stock solution of this compound?

This compound is soluble in DMSO up to 100 mM and in 1eq. HCl up to 10 mM. For long-term storage, it is recommended to store the stock solution at -80°C for up to 6 months or at -20°C for up to 1 month.[1]

Q4: What is the mechanism of action of this compound?

This compound is a state-dependent inhibitor of Nav1.7, showing higher affinity for the inactivated state of the channel.[1][2] It shifts the voltage dependence of fast inactivation towards more hyperpolarized potentials.[2] This means that at a given membrane potential, a larger fraction of channels will be in the non-conducting inactivated state in the presence of the compound.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during patch-clamp recordings with this compound.

Issue 1: High variability in the measured potency (IC50) of this compound.

  • Possible Cause: The state-dependent nature of this compound makes its potency highly sensitive to the holding potential of the cell membrane. If the holding potential is not consistent across experiments, the proportion of channels in the inactivated state will vary, leading to different apparent affinities.

  • Solution:

    • Strictly control and monitor the holding potential throughout the experiment. A holding potential of -120 mV is often used to ensure most channels are in the resting state, while a more depolarized potential (e.g., -80 mV) will increase the proportion of inactivated channels.[2][3]

    • Ensure the quality of the giga-seal is high (>1 GΩ) and stable to prevent holding potential drift.

    • Regularly check the liquid junction potential and correct for it.

Issue 2: The observed effect of this compound is smaller than expected based on published IC50 values.

  • Possible Cause 1: The voltage protocol used does not sufficiently induce the channel state that this compound preferentially binds to (the inactivated state).

  • Solution 1: Modify the voltage protocol to include a pre-pulse to a depolarized potential (e.g., -20 mV) to accumulate channels in the inactivated state before the test pulse. The duration of this pre-pulse can be varied to modulate the degree of inactivation.

  • Possible Cause 2: The compound may not have reached equilibrium at the time of measurement.

  • Solution 2: Ensure adequate perfusion time for the compound to reach its binding site and establish equilibrium. The onset of the drug effect can be monitored by applying the test protocol repeatedly during drug application.

  • Possible Cause 3: Issues with the compound solution, such as degradation or incorrect concentration.

  • Solution 3: Prepare fresh dilutions of this compound from a properly stored stock solution for each experiment. Verify the final concentration in the recording chamber.

Issue 3: Off-target effects are observed, complicating data interpretation.

  • Possible Cause: this compound has activity at other Nav channel subtypes, such as Nav1.3, Nav1.4, and Nav1.5, although with lower potency than for Nav1.7.[1][4][5] If the expression system has other endogenous sodium channels, the observed effect could be a composite of actions on multiple targets.

  • Solution:

    • Use a cell line with a well-characterized expression profile of ion channels.

    • If possible, use specific blockers for other Nav channel subtypes to isolate the effect on Nav1.7.

    • Perform control experiments on non-transfected cells to assess the effect on endogenous channels.

Issue 4: Difficulty in obtaining stable whole-cell recordings for the duration of the experiment.

  • Possible Cause: This is a general issue in patch-clamp recordings but can be exacerbated by long perfusion times required for some compounds. Problems can include unstable seal resistance, increasing leak current, or cell death.

  • Solution:

    • Optimize the pipette solution, ensuring its osmolarity is slightly lower than the extracellular solution to promote seal formation.[6]

    • Use high-quality borosilicate glass for pipettes and fire-polish the tips.

    • Minimize the time the cell is in the whole-cell configuration before starting the experiment.

    • Ensure the cell culture is healthy and not over-confluent.

Data Presentation

Table 1: IC50 Values of this compound for Various Voltage-Gated Sodium Channels

Channel SubtypeIC50 (µM)
hNav1.70.17[1][4]
hNav1.30.3[1][4]
hNav1.40.4[1][4]
hNav1.51.1[1][4]
rNav1.82.2[1]
hNav1.91.6[1]

Experimental Protocols

Protocol 1: Determining the State-Dependent Inhibition of this compound

  • Cell Preparation: Use a cell line stably expressing human Nav1.7 channels (e.g., HEK293 or CHO cells).

  • Solutions:

    • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).

    • Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH adjusted to 7.2 with CsOH).

  • Recording:

    • Establish a stable whole-cell patch-clamp configuration.

    • To measure inhibition of the resting state , hold the cell at -120 mV. Apply a short depolarizing pulse (e.g., to 0 mV for 20 ms) to elicit a sodium current.

    • To measure inhibition of the inactivated state , hold the cell at a more depolarized potential (e.g., -80 mV or apply a 5-second pre-pulse to this potential) before the test pulse to 0 mV.[3]

  • Drug Application:

    • Perfuse the cell with the external solution containing different concentrations of this compound.

    • Allow sufficient time for the drug effect to reach a steady state.

  • Data Analysis:

    • Measure the peak sodium current in the absence and presence of different concentrations of this compound for both resting and inactivated state protocols.

    • Construct dose-response curves and fit with the Hill equation to determine the IC50 for each state.

Visualizations

experimental_workflow cluster_prep Preparation cluster_recording Patch-Clamp Recording cluster_drug_app Drug Application & Data Acquisition cluster_analysis Data Analysis cell_prep Cell Culture (hNav1.7 expressing cells) giga_seal Obtain Giga-seal cell_prep->giga_seal solution_prep Prepare Internal & External Solutions solution_prep->giga_seal pipette_prep Pull & Fire-polish Patch Pipettes pipette_prep->giga_seal whole_cell Establish Whole-cell giga_seal->whole_cell voltage_protocol Apply Voltage Protocol (Resting vs. Inactivated State) whole_cell->voltage_protocol control_rec Record Baseline Currents voltage_protocol->control_rec drug_perfusion Perfuse with this compound (various concentrations) control_rec->drug_perfusion drug_rec Record Currents in Presence of Drug drug_perfusion->drug_rec measure_peak Measure Peak Current Amplitude drug_rec->measure_peak dose_response Construct Dose-Response Curves measure_peak->dose_response calc_ic50 Calculate IC50 Values dose_response->calc_ic50

Caption: Experimental workflow for this compound patch-clamp recordings.

mechanism_of_action cluster_channel_states Nav1.7 Channel States cluster_drug_effect This compound Action resting Resting (Closed) open Open (Conducting) resting->open Depolarization inactivated Inactivated (Closed) open->inactivated Sustained Depolarization inactivated->resting Repolarization drug This compound drug->inactivated Preferential Binding & Stabilization

Caption: Proposed mechanism of action for this compound on Nav1.7.

References

Technical Support Center: TC-N 1752 in Pain Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using TC-N 1752 in preclinical pain models. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Troubleshooting Guide

Question: We are observing lower than expected analgesic efficacy of this compound in our pain model. What are the potential reasons?

Answer: Several factors can contribute to lower than expected efficacy. Consider the following:

  • Pain Model Selection: this compound has demonstrated efficacy in the formalin pain model, which is primarily a model of inflammatory pain.[1][2] If you are using a model of neuropathic pain, the efficacy might be different. The role of NaV1.7 in different pain modalities is a subject of ongoing research, and some studies suggest that its contribution to neuropathic pain may be complex.

  • Pharmacokinetics and Bioavailability: While this compound is orally active, its pharmacokinetic profile can influence efficacy.[3] Ensure that the dosing regimen (dose and frequency) is sufficient to achieve and maintain therapeutic concentrations at the target site for the duration of the pain-related behaviors being measured.

  • Route of Administration: The method of administration (e.g., oral gavage, intraperitoneal injection) can affect the absorption and distribution of the compound. Verify that the chosen route is appropriate for your experimental design and that proper technique is used.

  • Metabolism: The metabolic stability of this compound can vary between species. In vitro metabolism data can help predict in vivo clearance and inform dose selection.

  • Formulation and Solubility: this compound is soluble in DMSO and 1eq. HCl.[2] Improper dissolution or precipitation of the compound in the vehicle can lead to inaccurate dosing and reduced exposure.

Question: We are seeing significant variability in our results between individual animals. How can we reduce this?

Answer: Variability is a common challenge in in vivo pain research. Here are some strategies to minimize it:

  • Standardize Experimental Conditions: Ensure consistency in animal handling, housing conditions (temperature, light-dark cycle), and the timing of experiments. Stress can significantly impact pain perception and response to analgesics.

  • Blinding: The experimenter should be blinded to the treatment groups to prevent unconscious bias in scoring pain-related behaviors.

  • Acclimatization: Allow sufficient time for animals to acclimate to the testing environment before the experiment begins.

  • Formalin Test Variables: In the formalin test, factors such as the concentration of formalin, the injection volume, and the precise site of injection can all influence the pain response.[4][5] Careful standardization of the formalin injection procedure is critical.

  • Genetic Background of Animals: Different strains of rodents can exhibit varying sensitivity to pain and responses to analgesics.[6] Using a consistent and well-characterized strain is important.

Frequently Asked Questions (FAQs)

Mechanism of Action

Question: What is the primary mechanism of action of this compound?

Answer: this compound is an inhibitor of human voltage-gated sodium (NaV) channels.[1][2] It shows state-dependent inhibition, with a preference for inactivated channels.[3][7] This means it is more effective at blocking channels that are frequently active, such as those in nociceptive neurons during a pain state.

Quantitative Data: IC50 Values of this compound

NaV Channel SubtypeIC50 (µM)
hNaV1.70.17
hNaV1.30.3
hNaV1.40.4
hNaV1.51.1
hNaV1.91.6

Data sourced from Tocris Bioscience and R&D Systems.[1][2]

Experimental Design

Question: What are the key phases of the formalin test and what do they represent?

Answer: The formalin test produces a biphasic (two-phase) pain response:

  • Phase I (Early Phase): Occurs immediately after formalin injection and lasts for about 5-10 minutes. This phase is characterized by acute nociceptive pain resulting from the direct chemical activation of sensory nerve endings.[4][5]

  • Phase II (Late Phase): Begins after a brief quiescent period and can last from 20 to 60 minutes. This phase is associated with an inflammatory response and central sensitization in the spinal cord.[4][5]

Experimental Workflow: Rodent Formalin Test

G cluster_pre Pre-Experiment cluster_exp Experiment cluster_post Post-Experiment acclimatize Acclimatize Animal to Testing Chamber prepare_drug Prepare this compound and Vehicle prepare_formalin Prepare Formalin Solution administer_drug Administer this compound or Vehicle wait Waiting Period (e.g., 30-60 min) administer_drug->wait inject_formalin Inject Formalin into Hind Paw wait->inject_formalin observe Observe and Record Pain Behaviors inject_formalin->observe analyze Analyze Data (Phase I vs. Phase II) observe->analyze interpret Interpret Results analyze->interpret G cluster_membrane Nociceptor Membrane cluster_cns Central Nervous System pain_stimulus Painful Stimulus (e.g., Heat, Mechanical) nav17 NaV1.7 Channel pain_stimulus->nav17 Activates action_potential Action Potential Generation nav17->action_potential Initiates spinal_cord Spinal Cord action_potential->spinal_cord Propagates to brain Brain spinal_cord->brain Signal to pain_perception Pain Perception brain->pain_perception tcn1752 This compound tcn1752->nav17 Inhibits G cluster_troubleshooting Troubleshooting Steps unexpected_result Unexpected Result: Low Efficacy check_protocol Review Experimental Protocol unexpected_result->check_protocol check_compound Verify Compound Integrity & Formulation unexpected_result->check_compound check_model Assess Appropriateness of Pain Model unexpected_result->check_model check_pk Evaluate Pharmacokinetics and Dosing unexpected_result->check_pk solution1 Solution: Standardize Procedures check_protocol->solution1 Potential Issue: Protocol Variability solution2 Solution: Optimize Formulation check_compound->solution2 Potential Issue: Solubility/Stability solution3 Solution: Consider Alternative Models check_model->solution3 Potential Issue: Model Mismatch solution4 Solution: Adjust Dosing Regimen check_pk->solution4 Potential Issue: Insufficient Exposure

References

controlling for vehicle effects with TC-N 1752 in DMSO

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective use of the Nav1.7 inhibitor, TC-N 1752, dissolved in Dimethyl Sulfoxide (DMSO). This guide offers troubleshooting advice and answers to frequently asked questions to ensure the accuracy and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective inhibitor of the voltage-gated sodium channel Nav1.7.[1][2] Voltage-gated sodium channels are crucial for the initiation and propagation of action potentials in excitable cells. This compound specifically targets Nav1.7, which plays a significant role in pain signaling pathways.[3] By blocking this channel, this compound can produce analgesic effects, as demonstrated in preclinical pain models.[1][4]

Q2: What is the selectivity profile of this compound?

This compound exhibits selectivity for Nav1.7 over other sodium channel subtypes, although it does show some activity at other channels. It is important to be aware of potential off-target effects, especially at higher concentrations.[5]

Selectivity Profile of this compound

Channel SubtypeIC50 (µM)
hNav1.70.17[1]
hNav1.30.3[1]
hNav1.40.4[1]
hNav1.51.1[1]
rNav1.82.2[1]
hNav1.91.6

Q3: What are the best practices for preparing and storing this compound stock solutions in DMSO?

For optimal results, dissolve this compound in high-purity, anhydrous DMSO.[1] It is soluble in DMSO up to 100 mM.[2] To prepare a stock solution, it may be necessary to use ultrasonic agitation.[1] Store stock solutions at -20°C for up to one month or at -80°C for up to six months.[1][2] Before use, equilibrate the solution to room temperature and ensure no precipitation is visible.[2] It is recommended to prepare fresh solutions on the day of the experiment if possible.[2]

Q4: What are the known effects of DMSO as a vehicle, and how can I control for them?

DMSO is a widely used solvent due to its ability to dissolve a broad range of compounds.[6] However, it is not biologically inert and can have various effects on cells and organisms.[6][7] These effects can include alterations in cell growth and viability, with low concentrations sometimes stimulating growth and higher concentrations being inhibitory or cytotoxic.[6][8] DMSO can also influence cellular processes and interfere with assay readouts.[9][10]

To control for these vehicle effects, it is crucial to include a vehicle-only control group in all experiments. This group should be treated with the same concentration of DMSO as the experimental groups. For in vivo studies, it is advisable to also have an untreated control group in addition to the vehicle control.[7] The final concentration of DMSO in cell-based assays should be kept as low as possible, ideally below 0.5%, to minimize its impact.[11]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Inconsistent or unexpected results 1. DMSO vehicle effects: DMSO can have biological activity.[6][7] 2. Precipitation of this compound: The compound may have come out of solution. 3. Degradation of this compound: Improper storage can lead to compound instability.1. Include a vehicle-only control group in every experiment. Ensure the final DMSO concentration is consistent across all wells/animals. 2. Visually inspect the stock solution before each use. If precipitate is observed, gently warm and vortex the solution. Consider preparing fresh stock. 3. Follow recommended storage conditions (-20°C for short-term, -80°C for long-term).[1][2] Aliquot stock solutions to avoid repeated freeze-thaw cycles.
High background or off-target effects 1. High concentration of this compound: Off-target effects are more likely at higher concentrations.[5] 2. High concentration of DMSO: DMSO itself can cause non-specific effects.[9][10]1. Perform a dose-response curve to determine the optimal concentration of this compound with the highest efficacy and minimal off-target effects. 2. Minimize the final DMSO concentration in your assay, ideally keeping it below 0.5%.[11]
Poor cell viability 1. DMSO toxicity: Higher concentrations of DMSO can be cytotoxic.[6][8] 2. This compound toxicity: The compound itself may be toxic to the specific cell line at the tested concentrations.1. Determine the maximum tolerated DMSO concentration for your specific cell line with a viability assay. 2. Perform a cytotoxicity assay for this compound on your cell line to establish a non-toxic working concentration range.
Compound insolubility in aqueous media Hydrophobicity of this compound: The compound is poorly soluble in water.Ensure the final concentration of DMSO is sufficient to keep this compound in solution when diluted in aqueous media. A final DMSO concentration of 0.1% to 0.5% is often sufficient.

Experimental Protocols

Protocol 1: In Vitro Cell-Based Assay

This protocol provides a general guideline for treating cultured cells with this compound.

  • Cell Plating: Plate cells at the desired density in a multi-well plate and allow them to adhere overnight.

  • Compound Preparation:

    • Thaw the this compound DMSO stock solution and the vehicle control (DMSO) at room temperature.

    • Prepare serial dilutions of this compound in cell culture medium. Ensure the final DMSO concentration is the same in all wells, including the vehicle control (e.g., 0.1%).

  • Treatment:

    • Remove the old medium from the cells.

    • Add the prepared media containing different concentrations of this compound or the vehicle control to the respective wells.

  • Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).

  • Assay: Perform the desired downstream assay (e.g., viability assay, signaling pathway analysis).

Protocol 2: In Vivo Administration

This protocol is a general guide for the oral administration of this compound in a rodent model.

  • Animal Acclimation: Acclimate animals to the housing conditions for at least one week before the experiment.

  • Formulation Preparation:

    • Prepare the dosing solution of this compound in a suitable vehicle containing DMSO. The final concentration of DMSO should be minimized and justified.[7] For example, a formulation could be 10% DMSO, 40% PEG400, and 50% water.[7]

    • Prepare a vehicle control solution with the same composition but without this compound.

  • Dosing:

    • Administer the this compound formulation or the vehicle control to the animals via oral gavage. The volume administered should be based on the animal's body weight.

  • Observation: Monitor the animals for any adverse effects and perform behavioral or physiological assessments at predetermined time points.

Visualizations

Nav1.7 Signaling Pathway Inhibition Figure 1: Mechanism of this compound Action cluster_membrane Cell Membrane Nav1_7 Nav1.7 Channel Action_Potential Action Potential Propagation Nav1_7->Action_Potential Initiates Pain_Signal Pain Signal (Nociceptive Stimulus) Pain_Signal->Nav1_7 Activates Neurotransmitter_Release Neurotransmitter Release Action_Potential->Neurotransmitter_Release Pain_Perception Pain Perception in Brain Neurotransmitter_Release->Pain_Perception TC_N_1752 This compound TC_N_1752->Nav1_7 Inhibits

Caption: this compound inhibits the Nav1.7 channel, blocking pain signal propagation.

Experimental Workflow Figure 2: General Experimental Workflow start Start prep_stock Prepare this compound Stock in DMSO start->prep_stock prep_vehicle Prepare Vehicle Control (DMSO) start->prep_vehicle prep_working Prepare Working Solutions prep_stock->prep_working prep_vehicle->prep_working treat_cells Treat Cells/Administer to Animals prep_working->treat_cells incubate Incubate/Observe treat_cells->incubate assay Perform Assay/ Collect Data incubate->assay analyze Analyze Data assay->analyze end End analyze->end

Caption: A streamlined workflow for experiments using this compound in DMSO.

Caption: A logical approach to troubleshooting common experimental issues.

References

Technical Support Center: Interpreting Biphasic Response in the Formalin Test with TC-N 1752

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using TC-N 1752 in the formalin test.

Frequently Asked Questions (FAQs)

Q1: What is the formalin test and its biphasic response?

The formalin test is a widely used in vivo model of tonic, persistent pain in rodents. It involves the subcutaneous injection of a dilute formalin solution into the hind paw, which elicits a distinct biphasic pattern of nocifensive behaviors (licking, flinching, biting of the injected paw).

  • Phase 1 (Acute/Neurogenic Phase): Occurs within the first 5-10 minutes post-injection and is characterized by intense pain. This phase is the result of direct chemical stimulation of nociceptors, primarily C-fibers, by formalin.[1][2][3]

  • Interphase: A brief period of reduced pain behavior.

  • Phase 2 (Tonic/Inflammatory Phase): Begins around 15-20 minutes after injection and can last for 40-90 minutes. This phase is associated with an inflammatory response in the peripheral tissue and functional changes in the dorsal horn of the spinal cord, leading to central sensitization.[2][3]

Q2: What is this compound and what is its mechanism of action?

This compound is a potent and orally active inhibitor of the voltage-gated sodium channel Nav1.7.[4][5][6] Nav1.7 channels are preferentially expressed in peripheral sensory neurons and play a critical role in the initiation and propagation of action potentials in response to painful stimuli.[1] By blocking Nav1.7, this compound reduces the excitability of these neurons, thereby producing an analgesic effect.[5]

Q3: How is this compound expected to affect the biphasic response in the formalin test?

As a Nav1.7 inhibitor, this compound is expected to attenuate both phases of the formalin test.

  • Phase 1: By blocking Nav1.7 channels on peripheral nociceptors, this compound will directly inhibit the initial barrage of neural signals generated by the formalin injection, thus reducing the pain behaviors observed in the first phase.

  • Phase 2: The intensity of the second phase is dependent on the initial neural activity of the first phase which triggers central sensitization. By dampening the Phase 1 response, this compound will indirectly reduce the subsequent inflammatory response and central sensitization, leading to a decrease in Phase 2 pain behaviors.[2]

Troubleshooting Guide

Q4: I am observing a significant reduction in Phase 1, but little to no effect on Phase 2 after administering this compound. What could be the reason?

This is an unexpected result. While a reduction in Phase 1 is the primary mechanism, this should lead to a downstream reduction in Phase 2. Possible explanations include:

  • Compound Metabolism and Pharmacokinetics: The compound might have a short half-life, with its concentration falling below the therapeutic window by the time Phase 2 begins. Consider conducting pharmacokinetic studies to assess the compound's exposure over the duration of the test.

  • Off-Target Effects: While this compound is a potent Nav1.7 inhibitor, it may have other, unknown mechanisms of action that could influence the inflammatory phase.

  • Experimental Variability: High variability in the animal's response can mask the effect in Phase 2. Ensure strict adherence to the protocol and consider increasing the sample size.

Q5: My results with this compound are highly variable between individual animals. How can I reduce this variability?

Variability in the formalin test is a common issue. Here are some factors to consider:

  • Animal Handling: Stress from handling and injection can significantly impact the pain response.[7] Acclimatize the animals to the experimental setup and handle them gently and consistently.

  • Injection Site and Volume: Ensure the formalin is injected into the same anatomical location (e.g., plantar surface of the hind paw) with a consistent volume for all animals.

  • Ambient Temperature: The ambient temperature can influence the pain response, particularly in the second phase.[8] Maintain a consistent and controlled room temperature (recommended at 22-23°C).

  • Animal Strain and Sex: Different rodent strains and sexes can exhibit varying sensitivities to formalin.[8][9] Use a consistent strain and sex for all experiments.

  • Observer Bias: If manual scoring is used, ensure the observer is blinded to the treatment groups to prevent bias. Automated scoring systems can also help to reduce variability.

Q6: I am not observing any effect of this compound in either phase. What should I check?

  • Compound Formulation and Administration: Verify the correct formulation and dosage of this compound. Ensure proper administration (e.g., oral gavage, intraperitoneal injection) and allow for sufficient time for the compound to reach its peak effect before the formalin injection.

  • Formalin Concentration: The concentration of formalin can influence the intensity of the pain response.[3] Ensure you are using a concentration that produces a robust and reliable biphasic response in your control animals.

  • This compound Potency: Confirm the potency of your batch of this compound.

Data Presentation

Table 1: In Vitro Potency of this compound on Human Voltage-Gated Sodium Channels (hNav)

ChannelIC50 (µM)
hNav1.70.17
hNav1.30.3
hNav1.40.4
hNav1.51.1
hNav1.91.6

Data sourced from R&D Systems and Tocris Bioscience.[4]

Table 2: In Vivo Efficacy of this compound in the Rat Formalin Test

Dose (mg/kg, p.o.)Effect
20Inhibits formalin-induced flinching
30Inhibits formalin-induced flinching

Data sourced from Cayman Chemical.[5]

Experimental Protocols

Detailed Methodology for the Formalin Test in Rodents

This protocol is a general guideline and may need to be optimized for specific experimental conditions.

  • Animal Acclimation:

    • House the animals in a temperature-controlled environment (22-23°C) with a 12-hour light/dark cycle.

    • Allow animals to acclimate to the testing room for at least 30-60 minutes before the experiment.

    • Place each animal in an individual observation chamber with a transparent floor to allow for clear observation of the paws.

  • Drug Administration:

    • Prepare this compound in a suitable vehicle.

    • Administer this compound or vehicle to the animals via the desired route (e.g., oral gavage, intraperitoneal injection).

    • Allow for a predetermined absorption period before the formalin injection.

  • Formalin Injection:

    • Gently restrain the animal.

    • Inject a specific volume (e.g., 20-50 µL) of a dilute formalin solution (e.g., 1-5% in saline) subcutaneously into the plantar surface of the right hind paw using a fine-gauge needle.

    • Immediately after the injection, return the animal to the observation chamber.

  • Behavioral Observation and Scoring:

    • Start a timer immediately after the formalin injection.

    • Observe and record the cumulative time the animal spends licking, flinching, or biting the injected paw.

    • Divide the observation period into two phases:

      • Phase 1: 0-5 or 0-10 minutes post-injection.

      • Phase 2: 15-20 to 40-90 minutes post-injection.

    • Scoring can be done manually by a blinded observer or using an automated system that tracks the animal's behavior.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_procedure Procedure cluster_observation Observation & Analysis acclimation Animal Acclimation (30-60 min) drug_admin Drug Administration (p.o. or i.p.) acclimation->drug_admin drug_prep This compound / Vehicle Preparation drug_prep->drug_admin absorption Absorption Period drug_admin->absorption formalin_injection Formalin Injection (s.c. into hind paw) absorption->formalin_injection behavioral_scoring Behavioral Scoring (Licking, Flinching) formalin_injection->behavioral_scoring phase1 Phase 1 (0-10 min) behavioral_scoring->phase1 phase2 Phase 2 (15-90 min) behavioral_scoring->phase2 data_analysis Data Analysis phase1->data_analysis phase2->data_analysis

Caption: Experimental workflow for the formalin test with this compound administration.

signaling_pathway cluster_periphery Peripheral Nociceptor cluster_cns Central Nervous System (Spinal Cord) formalin Formalin trpa1 TRPA1 Activation formalin->trpa1 stimulates nav17 Nav1.7 Channels trpa1->nav17 depolarizes ap Action Potential Generation nav17->ap initiates dh Dorsal Horn Neuron ap->dh propagates to cs Central Sensitization dh->cs leads to pain Pain Perception cs->pain tcn1752 This compound tcn1752->nav17 inhibits

Caption: Simplified signaling pathway of formalin-induced pain and the inhibitory action of this compound.

troubleshooting_logic start Unexpected Results with This compound in Formalin Test q1 Is Phase 1 reduced? start->q1 q2 Is Phase 2 reduced? q1->q2 Yes a3 Check compound formulation/dose. Verify formalin concentration. Confirm compound potency. q1->a3 No a4 Highly unusual result. Re-evaluate entire protocol. Check for confounding factors. q1->a4 Phase 2 reduced, Phase 1 not? a1 Check compound PK. Consider off-target effects. Increase sample size. q2->a1 No a2 Expected outcome. Proceed with analysis. q2->a2 Yes

Caption: Troubleshooting logic for interpreting unexpected biphasic responses.

References

Validation & Comparative

TC-N 1752: A Comparative Analysis of its Selectivity Profile Against Voltage-Gated Sodium Channels

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the inhibitory activity of TC-N 1752 against various voltage-gated sodium (NaV) channel subtypes. The data presented is intended to assist researchers in evaluating the compound's selectivity and potential applications in pain research and drug development.

Selectivity Profile of this compound

This compound is an inhibitor of human voltage-gated sodium channels, demonstrating varying potency across different subtypes.[1][2] The compound exhibits the highest affinity for the NaV1.7 channel, a key target in pain signaling pathways. Its inhibitory activity extends to other NaV channels, including NaV1.3, NaV1.4, NaV1.5, and NaV1.9, albeit with lower potency.[1][2] The half-maximal inhibitory concentrations (IC50) for this compound against a panel of human and rat NaV channels are summarized in the table below.

Channel SubtypeSpeciesIC50 (µM)
hNaV1.7Human0.17[1][2]
hNaV1.3Human0.3[1][2]
hNaV1.4Human0.4[1][2]
hNaV1.5Human1.1[1][2]
hNaV1.9Human1.6[1]
rNaV1.8Rat2.2

Experimental Protocols

The determination of the IC50 values for this compound was conducted using standard electrophysiological techniques, specifically whole-cell patch-clamp recordings on human embryonic kidney (HEK-293) cells stably expressing the individual human or rat NaV channel subtypes.

Cell Culture and Transfection

HEK-293 cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO2. For electrophysiological recordings, cells were transiently transfected with plasmids encoding the specific NaV channel α-subunit and auxiliary β-subunits using a suitable transfection reagent. Recordings were typically performed 24-48 hours post-transfection.

Electrophysiological Recordings

Whole-cell patch-clamp recordings were performed at room temperature. The extracellular (bath) solution typically contained (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, with the pH adjusted to 7.4 with NaOH. The intracellular (pipette) solution typically contained (in mM): 140 CsF, 10 NaCl, 1 EGTA, and 10 HEPES, with the pH adjusted to 7.3 with CsOH.

Voltage-clamp protocols were employed to elicit NaV channel currents. A typical protocol involved holding the cell membrane at a potential of -120 mV and then depolarizing to a test potential (e.g., -10 mV) to activate the channels. To determine the IC50 values, various concentrations of this compound were applied to the cells, and the resulting inhibition of the peak sodium current was measured.

Data Analysis

The concentration-response data were fitted to a Hill equation to determine the IC50 value, which represents the concentration of the compound that produces 50% inhibition of the maximal current.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway affected by this compound and a typical experimental workflow for assessing its activity.

G cluster_0 Nociceptive Neuron Terminal Noxious_Stimulus Noxious Stimulus NaV1_7 NaV1.7 Channel Noxious_Stimulus->NaV1_7 Depolarization Action_Potential Action Potential Propagation NaV1_7->Action_Potential CaV_Channels Voltage-Gated Ca2+ Channels Action_Potential->CaV_Channels Depolarization of Presynaptic Terminal Vesicle_Fusion Vesicle Fusion CaV_Channels->Vesicle_Fusion Ca2+ Influx Neurotransmitter_Release Neurotransmitter Release (e.g., Glutamate, Substance P) Vesicle_Fusion->Neurotransmitter_Release TCN_1752 This compound TCN_1752->NaV1_7 Inhibition

Caption: Signaling pathway of nociception and the inhibitory action of this compound.

G cluster_0 Experimental Workflow Cell_Culture HEK-293 Cell Culture Transfection Transfection with NaV Channel Subtype Cell_Culture->Transfection Patch_Clamp Whole-Cell Patch-Clamp Transfection->Patch_Clamp Data_Acquisition Current Recording & Drug Application Patch_Clamp->Data_Acquisition Data_Analysis IC50 Determination Data_Acquisition->Data_Analysis

Caption: Workflow for determining the IC50 of this compound on NaV channels.

References

A Comparative Analysis of TC-N 1752 and Other NaV1.7 Inhibitors for Pain Research

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of the voltage-gated sodium channel 1.7 (NaV1.7) inhibitor, TC-N 1752, against other notable NaV1.7 inhibitors. This document summarizes key experimental data, outlines detailed methodologies for crucial experiments, and visualizes the underlying pain signaling pathway.

The voltage-gated sodium channel NaV1.7 is a genetically validated target for pain therapeutics, playing a crucial role in the generation and propagation of action potentials in nociceptive neurons.[1][2] Inhibition of this channel is a promising strategy for the development of novel analgesics. This compound is a potent and orally active inhibitor of NaV1.7 that has demonstrated efficacy in preclinical pain models.[3][4] This guide places the efficacy of this compound in the context of other NaV1.7 inhibitors that have been evaluated in preclinical and clinical settings.

Comparative Efficacy of NaV1.7 Inhibitors: In Vitro Potency and Selectivity

The potency and selectivity of a NaV1.7 inhibitor are critical determinants of its potential therapeutic window. The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and other selected NaV1.7 inhibitors against a panel of voltage-gated sodium channels. Lower IC50 values indicate greater potency.

CompoundhNaV1.7 IC50hNaV1.1 IC50hNaV1.2 IC50hNaV1.3 IC50hNaV1.4 IC50hNaV1.5 IC50hNaV1.6 IC50rNaV1.8 IC50hNaV1.9 IC50Reference(s)
This compound 0.17 µM--0.3 µM0.4 µM1.1 µM-2.2 µM1.6 µM[3][4]
PF-05089771 11 nM0.85 µM0.11 µM11 µM10 µM25 µM0.16 µM>10 µM-[5][6]
XEN907 Potent (specific IC50 not provided)--------[7]
Compound 10o 0.64 nM----33.61 µM---[8]
GNE-0439 0.34 µM----38.3 µM---[9]

Note: IC50 values can vary depending on the experimental conditions, such as the holding potential used in electrophysiology studies. This compound is a state-dependent inhibitor, with an IC50 of 170 nM on channels that are 20% inactivated and 3.6 µM on fully noninactivated channels.[3]

Preclinical In Vivo Efficacy

The analgesic efficacy of NaV1.7 inhibitors is commonly evaluated in rodent models of pain. The formalin test is a widely used model that assesses both acute nociceptive pain (Phase I) and inflammatory pain (Phase II).[10][11][12]

CompoundAnimal ModelPain TypeEfficacyReference(s)
This compound RatPersistent (Formalin-induced flinching)Dose-dependent inhibition (20 and 30 mg/kg)[4]
This compound MouseInflammatory (CFA-induced thermal hyperalgesia)Increased paw withdrawal latency[4]
PF-05089771 MouseNeuropathic (Chemotherapy-induced)Ineffective in some studies[13]
Compound 10o MouseInflammatory (Formalin)Good analgesic activity[14]
Compound 51 MouseInflammatory (Veratridine and Formalin), Neuropathic (CCI)Significant effect[15]

Despite promising preclinical data for many NaV1.7 inhibitors, translation to clinical efficacy in humans has been challenging, with several compounds failing to meet primary endpoints in clinical trials for neuropathic pain.[13][16]

Experimental Protocols

Determination of IC50 by Whole-Cell Patch-Clamp Electrophysiology

Objective: To determine the concentration of an inhibitor that produces a half-maximal block of the NaV1.7 current.

Methodology:

  • Cell Culture: Human embryonic kidney (HEK293) cells stably expressing the human NaV1.7 channel are cultured under standard conditions.[8]

  • Electrophysiology Recordings: Whole-cell voltage-clamp recordings are performed using a patch-clamp amplifier.[8][17]

  • Voltage Protocol: To assess state-dependent inhibition, various voltage protocols are employed. For example, to favor the inactivated state, cells are held at a depolarized potential (e.g., -40 mV or the experimentally determined Vhalf of inactivation). To assess inhibition of the resting state, cells are held at a hyperpolarized potential (e.g., -120 mV).[8][17][18] A test pulse (e.g., to 0 mV) is applied to elicit a sodium current.

  • Compound Application: The inhibitor is perfused onto the cell at increasing concentrations.

  • Data Analysis: The peak sodium current in the presence of the drug is compared to the control current. The percentage of inhibition is calculated for each concentration, and the data are fitted to a Hill equation to determine the IC50 value.[8]

Formalin-Induced Pain Model in Rodents

Objective: To assess the analgesic efficacy of a compound in a model of tonic chemical pain.

Methodology:

  • Animals: Male Sprague-Dawley rats or Swiss albino mice are used.

  • Acclimatization: Animals are acclimated to the testing environment.

  • Compound Administration: The test compound (e.g., this compound) or vehicle is administered via the desired route (e.g., oral gavage, intraperitoneal injection) at a predetermined time before the formalin injection.[19]

  • Formalin Injection: A dilute solution of formalin (e.g., 1-5% in saline) is injected subcutaneously into the plantar surface of one hind paw.[10][11]

  • Behavioral Observation: Immediately after injection, the animal is placed in an observation chamber. The amount of time the animal spends licking, flinching, or shaking the injected paw is recorded.[12]

  • Data Analysis: The behavioral responses are typically quantified in two phases: Phase I (early phase, 0-5 minutes post-injection) and Phase II (late phase, 15-30 minutes post-injection).[10][11] The total time spent in nociceptive behavior is calculated for each phase and compared between the drug-treated and vehicle-treated groups.

Signaling Pathway and Mechanism of Action

Voltage-gated sodium channels are essential for the initiation and propagation of action potentials in excitable cells.[20] In sensory neurons, NaV1.7 acts as a threshold channel, amplifying small depolarizations at nerve endings to trigger an action potential.[20][21] This signal then travels along the axon to the central nervous system, where it is perceived as pain.[20]

NaV17_Pain_Pathway cluster_periphery Peripheral Nociceptor Terminal cluster_axon Axon cluster_cns Central Nervous System (Spinal Cord) Noxious_Stimulus Noxious Stimulus (e.g., heat, pressure, chemical) Receptors Transduction Receptors (e.g., TRPV1) Noxious_Stimulus->Receptors Depolarization Generator Potential (Subthreshold Depolarization) Receptors->Depolarization NaV17_Activation NaV1.7 Activation Depolarization->NaV17_Activation AP_Initiation Action Potential Initiation NaV17_Activation->AP_Initiation Amplifies Signal AP_Propagation Action Potential Propagation AP_Initiation->AP_Propagation TC-N_1752 This compound TC-N_1752->NaV17_Activation Inhibits Presynaptic_Terminal Presynaptic Terminal AP_Propagation->Presynaptic_Terminal Neurotransmitter_Release Neurotransmitter Release (e.g., Glutamate, Substance P) Presynaptic_Terminal->Neurotransmitter_Release Postsynaptic_Neuron Postsynaptic Neuron Neurotransmitter_Release->Postsynaptic_Neuron Pain_Perception Signal to Brain (Pain Perception) Postsynaptic_Neuron->Pain_Perception

Caption: Role of NaV1.7 in the nociceptive signaling pathway.

This compound and other NaV1.7 inhibitors act by binding to the channel and preventing the influx of sodium ions, thereby dampening the amplification of the generator potential and reducing the likelihood of action potential firing. The state-dependent nature of many inhibitors, including this compound, means they preferentially bind to and stabilize the inactivated state of the channel, making them more effective on neurons that are already depolarized, such as those involved in chronic pain states.[18]

Conclusion

This compound is a potent, state-dependent inhibitor of NaV1.7 with demonstrated preclinical efficacy in models of persistent and inflammatory pain. Its selectivity profile, while showing some activity against other NaV subtypes, is comparable to or, in some cases, more selective than older generation inhibitors. The challenge for this compound, as with all NaV1.7 inhibitors, will be to translate its robust preclinical efficacy into meaningful analgesia in human clinical trials, a hurdle that has proven significant for this target class. Further research is warranted to fully understand the therapeutic potential of this compound and to optimize dosing and patient selection strategies to maximize its clinical utility.

References

A Comparative Analysis of TC-N 1752 and Saxitoxin: Potency, Selectivity, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of two potent sodium channel blockers: the synthetic compound TC-N 1752 and the naturally occurring neurotoxin, saxitoxin. This document aims to be an objective resource, presenting key performance data, outlining experimental methodologies, and visualizing the underlying mechanisms of action to support research and drug development efforts in pain therapeutics and neuropharmacology.

Introduction: Two Potent Blockers of Neuronal Excitability

Voltage-gated sodium channels (Nav) are crucial for the initiation and propagation of action potentials in excitable cells, making them key targets for therapeutic intervention, particularly in the management of pain.[1] This guide focuses on a comparative analysis of two distinct inhibitors of these channels: this compound, a novel synthetic molecule, and saxitoxin, a potent marine neurotoxin.

This compound is a potent and orally active inhibitor of the voltage-gated sodium channel Nav1.7.[2][3] This specific subtype is predominantly expressed in peripheral sensory neurons and has been genetically validated as a critical player in human pain perception. Consequently, selective inhibitors of Nav1.7, like this compound, are being actively investigated as potential non-opioid analgesics.[3]

Saxitoxin (STX) is a powerful neurotoxin naturally produced by certain species of marine dinoflagellates and freshwater cyanobacteria.[4] It is the primary causative agent of paralytic shellfish poisoning (PSP), a serious and potentially fatal illness in humans resulting from the consumption of contaminated shellfish.[4] Saxitoxin exerts its effects by potently and reversibly blocking the pore of most voltage-gated sodium channels, thereby preventing nerve impulse transmission and leading to paralysis.[5][6]

Comparative Data on Potency and Selectivity

The following tables summarize the quantitative data on the inhibitory potency and selectivity of this compound and saxitoxin against various voltage-gated sodium channel subtypes, as well as their acute toxicity.

Table 1: Inhibitory Potency (IC50) Against Voltage-Gated Sodium Channel Subtypes
Nav SubtypeThis compound (µM)Saxitoxin (µM)
hNav1.1>30 (Tenth depolarization: 8.6 ± 2.8)[3]0.022 ± 0.005[3]
hNav1.2>30 (Tenth depolarization: 9.7 ± 2.9)[3]0.033 ± 0.004[3]
hNav1.30.3[2][7]0.012 ± 0.003[3]
hNav1.40.4[2][7]0.0028 ± 0.0001 (rat)[8]
hNav1.51.1[2][7]7.8 ± 0.007 (rat)[3]
hNav1.6Not explicitly foundNot explicitly found
hNav1.70.17[2][7]0.702 ± 0.053[8]
rNav1.82.2[2]TTX-Resistant[5]
hNav1.91.6[7]TTX-Resistant[5]

Note: IC50 values for this compound against hNav1.1 and hNav1.2 are presented for the tenth depolarization pulse, indicating use-dependent block. Saxitoxin is generally considered a potent blocker of TTX-sensitive channels (Nav1.1-1.4, 1.6, 1.7) and less effective against TTX-resistant channels (Nav1.5, 1.8, 1.9).

Table 2: Acute Toxicity Data
CompoundSpeciesRoute of AdministrationLD50
SaxitoxinMouseIntravenous (i.v.)3.4 µg/kg
Intraperitoneal (i.p.)10 µg/kg
Oral (p.o.)263 µg/kg

Mechanism of Action and Signaling Pathways

Both this compound and saxitoxin exert their primary effects by blocking voltage-gated sodium channels, albeit through different binding sites and with varying selectivity.

This compound is a state-dependent inhibitor of Nav1.7, meaning its binding affinity is influenced by the conformational state of the channel.[2] It binds to a site within the pore of the Nav1.7 channel.[4] This inhibition prevents the influx of sodium ions that is necessary for the depolarization phase of an action potential. By selectively targeting Nav1.7 in peripheral sensory neurons, this compound can reduce the transmission of pain signals to the central nervous system.

Saxitoxin is a potent, reversible pore blocker that binds to site 1 on the extracellular side of the voltage-gated sodium channel.[5][9] This binding site is formed by amino acid residues in the P-loops of the four homologous domains of the channel's α-subunit.[6] By physically occluding the pore, saxitoxin prevents the passage of sodium ions, thereby inhibiting the generation and propagation of action potentials in neurons and muscle cells.[5] This non-selective blockade of sodium channels in the peripheral nervous system leads to the characteristic flaccid paralysis of PSP.[4]

G Comparative Mechanism of Action cluster_TCN1752 This compound cluster_Saxitoxin Saxitoxin TCN1752 This compound Nav17 Nav1.7 Channel (Peripheral Sensory Neurons) TCN1752->Nav17 Binds to pore ActionPotential_TCN Action Potential Generation Nav17->ActionPotential_TCN Inhibits Na+ influx PainSignal Pain Signal Transmission ActionPotential_TCN->PainSignal Blocks Saxitoxin Saxitoxin NavChannels Voltage-Gated Na+ Channels (Site 1) Saxitoxin->NavChannels Binds to outer pore ActionPotential_STX Action Potential Propagation NavChannels->ActionPotential_STX Inhibits Na+ influx Paralysis Paralysis ActionPotential_STX->Paralysis Causes

Caption: Comparative signaling pathways of this compound and Saxitoxin.

Experimental Protocols

This section details the methodologies for key experiments cited in the comparative analysis of this compound and saxitoxin.

In Vivo Analgesic Efficacy: The Rat Paw Formalin Test

The formalin test is a widely used model of tonic, persistent pain in rodents.[10][11][12]

Objective: To assess the analgesic efficacy of a test compound against inflammatory pain.

Procedure:

  • Animal Acclimation: Male Sprague-Dawley rats are acclimated to the testing environment, typically clear observation chambers with mirrored backs for unobstructed viewing of the paws.[11]

  • Compound Administration: this compound or a vehicle control is administered orally (p.o.) at doses ranging from 3-30 mg/kg at a predetermined time before the formalin injection.[2]

  • Formalin Injection: A dilute solution of formalin (typically 5% in saline, 50 µL) is injected subcutaneously into the plantar surface of the rat's hind paw.[11]

  • Behavioral Observation: Immediately following the injection, the animal's behavior is observed and recorded for a set period (e.g., 60 minutes). The primary behavioral endpoint is the amount of time the animal spends licking, biting, or flinching the injected paw.[10] This response occurs in two distinct phases: an early, acute phase (0-10 minutes post-injection) and a late, tonic phase (20-60 minutes post-injection).[10]

  • Data Analysis: The total time spent in nociceptive behaviors during both phases is quantified. The analgesic effect of the test compound is determined by its ability to reduce these behaviors compared to the vehicle-treated group.

G Rat Paw Formalin Test Workflow Acclimation Animal Acclimation Admin Compound Administration (e.g., this compound or Vehicle) Acclimation->Admin Formalin Formalin Injection (Hind Paw) Admin->Formalin Observation Behavioral Observation (Licking, Flinching) Formalin->Observation Phase1 Phase 1 (Acute Pain) Observation->Phase1 Phase2 Phase 2 (Inflammatory Pain) Observation->Phase2 Analysis Data Analysis (Comparison to Vehicle) Phase1->Analysis Phase2->Analysis

Caption: Workflow of the rat paw formalin test for analgesic evaluation.

In Vitro Potency and Selectivity: Whole-Cell Voltage-Clamp Electrophysiology

Whole-cell voltage-clamp is the gold-standard technique for characterizing the effects of compounds on ion channel function.[13]

Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound on specific voltage-gated sodium channel subtypes.

Procedure:

  • Cell Culture: Mammalian cells (e.g., HEK293 or CHO cells) are stably transfected to express the specific human or rodent Nav channel subtype of interest (e.g., hNav1.7).

  • Electrophysiological Recording:

    • A single cell is selected, and a glass micropipette filled with an appropriate intracellular solution is used to form a high-resistance "giga-seal" with the cell membrane.

    • The membrane patch under the pipette tip is ruptured to achieve the "whole-cell" configuration, allowing electrical access to the entire cell membrane.

    • The membrane potential is clamped at a holding potential (e.g., -120 mV) to keep the sodium channels in a closed, resting state.[4]

    • A series of depolarizing voltage steps are applied to elicit sodium currents through the expressed channels.[13]

  • Compound Application: The test compound (this compound or saxitoxin) is applied to the cell at various concentrations.

  • Data Acquisition and Analysis:

    • The peak sodium current is measured before and after the application of the compound at each concentration.

    • The percentage of current inhibition is calculated for each concentration.

    • A concentration-response curve is generated by plotting the percent inhibition against the compound concentration.

    • The IC50 value, which is the concentration of the compound that inhibits 50% of the sodium current, is determined by fitting the data to a Hill equation.

G Whole-Cell Voltage-Clamp Workflow CellPrep Cell Preparation (Transfected with Nav Subtype) Patching Whole-Cell Patching CellPrep->Patching VoltageClamp Voltage Clamp (Holding Potential) Patching->VoltageClamp CurrentElicit Elicit Na+ Current (Voltage Steps) VoltageClamp->CurrentElicit CompoundApp Compound Application (Varying Concentrations) CurrentElicit->CompoundApp DataAcq Data Acquisition (Measure Current Inhibition) CompoundApp->DataAcq IC50 IC50 Determination (Concentration-Response Curve) DataAcq->IC50

Caption: Workflow for determining IC50 values using whole-cell voltage-clamp.

Conclusion

This comparative analysis highlights the distinct profiles of this compound and saxitoxin as voltage-gated sodium channel blockers. This compound emerges as a selective inhibitor of Nav1.7 with demonstrated analgesic efficacy in a preclinical pain model, underscoring its potential as a targeted therapeutic. In contrast, saxitoxin is a potent, broad-spectrum blocker of TTX-sensitive sodium channels, with its high toxicity limiting its therapeutic applications but making it a valuable research tool for studying sodium channel function. The provided data and experimental protocols offer a foundation for further research into the development of novel analgesics and the continued exploration of the intricate pharmacology of voltage-gated sodium channels.

References

A Head-to-Head Comparison of TC-N 1752 and Other Analgesics: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of analgesic drug development, the quest for potent and specific pain therapeutics with minimal side effects is paramount. This guide provides a detailed head-to-head comparison of TC-N 1752, a selective Nav1.7 sodium channel inhibitor, with established analgesics from different classes: the non-steroidal anti-inflammatory drugs (NSAIDs) ibuprofen and celecoxib, and the opioid agonist morphine. This comparison is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview supported by experimental data, detailed methodologies, and visual representations of key biological pathways and experimental procedures.

Mechanism of Action and Preclinical Efficacy

This compound distinguishes itself through its targeted mechanism of action. It is a potent and orally active inhibitor of the voltage-gated sodium channel Nav1.7.[1][2] This channel is a key player in the transmission of pain signals, and its inhibition is a promising strategy for the development of novel analgesics. In preclinical studies, this compound has demonstrated analgesic efficacy in the formalin model of persistent pain and in a model of inflammatory pain induced by Complete Freund's Adjuvant (CFA).[1]

In contrast, traditional analgesics operate through different pathways. Ibuprofen, a non-selective NSAID, and celecoxib, a COX-2 selective NSAID, exert their effects by inhibiting cyclooxygenase (COX) enzymes, thereby reducing the production of prostaglandins involved in inflammation and pain.[3][4][5][6][7] Morphine, a potent opioid analgesic, acts primarily as an agonist at μ-opioid receptors in the central nervous system, modulating pain perception and emotional response to pain.[8][9][10][11]

The following sections provide a quantitative comparison of the preclinical efficacy of these compounds in established animal models of pain.

Quantitative Comparison of Analgesic Efficacy

The data presented below is collated from various preclinical studies. It is important to note that direct comparison of absolute values across different studies should be done with caution due to variations in experimental conditions.

Formalin Test

The formalin test is a widely used model of tonic, persistent pain and inflammation. It involves the subcutaneous injection of a dilute formalin solution into the hind paw of a rodent, which elicits a biphasic pain response: an early, acute phase (Phase 1) followed by a late, inflammatory phase (Phase 2).

CompoundAnimal ModelRoute of AdministrationDose RangeEffect on Phase 1Effect on Phase 2ED50 (Phase 2)Reference
This compound RatOral (p.o.)3 - 30 mg/kgEfficacy demonstratedFull efficacy at 20 mg/kgNot explicitly stated[1]
Ibuprofen RatOral (p.o.)30 - 300 mg/kgNo effectAttenuated nociceptive behaviorsNot explicitly stated[12]
Morphine RatSubcutaneous (s.c.)1 - 6 mg/kgAttenuated nociceptive behaviorsAttenuated nociceptive behaviorsNot explicitly stated[12][13][14]
Celecoxib MouseIntraperitoneal (i.p.)5 - 40 mg/kgNo effectDose-dependent inhibition19.91 mg/kg[15]
Celecoxib RatIntrathecal0.001 - 200 µgDose-dependent decreaseDose-dependent decrease0.026 µg (Phase 2a), 0.001 µg (Phase 2b)[16]
Inflammatory Pain Model (Complete Freund's Adjuvant)

The CFA model induces a persistent inflammatory state, mimicking chronic inflammatory pain conditions. Analgesic efficacy is often assessed by measuring the reversal of thermal hyperalgesia or mechanical allodynia.

CompoundAnimal ModelRoute of AdministrationDoseOutcomeReference
This compound MouseNot specifiedNot specifiedIncreases latency to paw withdrawal in a hot plate test[17]
Ibuprofen Not specifically found for CFA model in searches----
Morphine RatNot specified3.0 mg/kgReversal of CFA-induced hyperalgesia[18]
Celecoxib Not specifically found for CFA model in searches----

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of experimental findings. Below are the standard protocols for the key in vivo pain assays mentioned in this guide.

Formalin Test Protocol

Objective: To assess the analgesic efficacy of a compound against tonic, persistent pain.

Animals: Male Sprague-Dawley rats or Swiss Webster mice.

Procedure:

  • Acclimatize animals to the testing environment.

  • Administer the test compound (e.g., this compound, ibuprofen, morphine, celecoxib) or vehicle at the appropriate time before formalin injection, depending on the route of administration.

  • Inject a dilute solution of formalin (e.g., 2.5% or 5%) subcutaneously into the plantar surface of one hind paw.

  • Immediately place the animal in an observation chamber.

  • Record the amount of time the animal spends licking, biting, or flinching the injected paw. Observations are typically made during two distinct phases:

    • Phase 1 (Neurogenic pain): 0-5 minutes post-injection.

    • Phase 2 (Inflammatory pain): 15-60 minutes post-injection.

  • The total time spent in nociceptive behavior is calculated for each phase and compared between treated and control groups.

Endpoint: Reduction in the duration of licking, biting, or flinching of the injected paw.

References for further detail:[17][19][20][21][22][23]

Hot Plate Test Protocol

Objective: To evaluate the analgesic effect of a compound on thermal pain sensitivity.

Animals: Male Sprague-Dawley rats or Swiss Webster mice.

Procedure:

  • Acclimatize animals to the testing room.

  • The hot plate apparatus is maintained at a constant temperature (e.g., 52-55°C).

  • Administer the test compound or vehicle.

  • At a predetermined time after drug administration, place the animal on the hot plate.

  • Start a timer and observe the animal for nociceptive responses, such as licking of the hind paws or jumping.

  • Record the latency (in seconds) to the first clear pain response.

  • A cut-off time (e.g., 30-60 seconds) is used to prevent tissue damage.

Endpoint: Increase in the latency to respond to the thermal stimulus.

References for further detail:[1][19][24][25][26]

Tail-Flick Test Protocol

Objective: To assess the analgesic properties of a compound against a thermal pain stimulus.

Animals: Male Sprague-Dawley rats or Swiss Webster mice.

Procedure:

  • Gently restrain the animal.

  • A focused beam of high-intensity light is directed onto the ventral surface of the tail.

  • The latency to a rapid flick or withdrawal of the tail from the heat source is measured automatically by a photodetector.

  • Administer the test compound or vehicle.

  • Repeat the tail-flick latency measurement at various time points after drug administration.

  • A cut-off time is employed to avoid tissue damage.

Endpoint: Increase in the tail-flick latency.

References for further detail:[19][27][28][29][30]

Signaling Pathways and Experimental Workflows

To visualize the complex biological processes and experimental procedures discussed, the following diagrams are provided in the DOT language for Graphviz.

Signaling Pathways

NSAID_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_drugs Analgesics Membrane Phospholipids Membrane Phospholipids Arachidonic Acid Arachidonic Acid Membrane Phospholipids->Arachidonic Acid Phospholipase A2 COX1 COX-1 Arachidonic Acid->COX1 COX2 COX-2 Arachidonic Acid->COX2 PGH2 Prostaglandin H2 COX1->PGH2 COX2->PGH2 Prostaglandins Prostaglandins (PGE2, PGI2, etc.) PGH2->Prostaglandins Prostaglandin Synthases Pain & Inflammation Pain & Inflammation Prostaglandins->Pain & Inflammation Ibuprofen Ibuprofen (Non-selective) Ibuprofen->COX1 Inhibits Ibuprofen->COX2 Inhibits Celecoxib Celecoxib (COX-2 Selective) Celecoxib->COX2 Selectively Inhibits

Caption: NSAID Mechanism of Action

Opioid_Signaling_Pathway cluster_receptor Opioid Receptor Signaling cluster_effects Cellular Effects Morphine Morphine Mu_Opioid_Receptor μ-Opioid Receptor (GPCR) Morphine->Mu_Opioid_Receptor Binds to G_Protein Gi/o Protein Mu_Opioid_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits Ion_Channels Ion Channels G_Protein->Ion_Channels Modulates cAMP ↓ cAMP Adenylyl_Cyclase->cAMP K_efflux ↑ K+ Efflux Ion_Channels->K_efflux Ca_influx ↓ Ca2+ Influx Ion_Channels->Ca_influx Hyperpolarization\n↓ Neuronal Excitability Hyperpolarization ↓ Neuronal Excitability K_efflux->Hyperpolarization\n↓ Neuronal Excitability Neurotransmitter_Release ↓ Neurotransmitter Release Ca_influx->Neurotransmitter_Release Analgesia Analgesia Neurotransmitter_Release->Analgesia

Caption: Opioid Receptor Signaling Pathway

Experimental Workflows

Formalin_Test_Workflow start Start acclimatize Acclimatize Animal start->acclimatize administer Administer Test Compound or Vehicle acclimatize->administer inject Inject Formalin into Hind Paw administer->inject observe Place in Observation Chamber & Record Behavior inject->observe phase1 Phase 1 Analysis (0-5 min) observe->phase1 phase2 Phase 2 Analysis (15-60 min) observe->phase2 compare Compare Nociceptive Behavior (Treated vs. Control) phase1->compare phase2->compare end End compare->end

Caption: Formalin Test Experimental Workflow

Hot_Plate_Workflow start Start acclimatize Acclimatize Animal start->acclimatize administer Administer Test Compound or Vehicle acclimatize->administer place Place Animal on Hot Plate (Constant Temperature) administer->place measure Measure Latency to Nociceptive Response place->measure compare Compare Latency (Treated vs. Control) measure->compare end End compare->end

Caption: Hot Plate Test Experimental Workflow

Conclusion

This compound represents a targeted approach to analgesia by selectively inhibiting the Nav1.7 sodium channel. Preclinical data, primarily from the formalin test, suggests its efficacy in a model of persistent pain. In comparison, traditional analgesics like ibuprofen, celecoxib, and morphine have broader mechanisms of action and well-characterized efficacy profiles in various pain models. While this compound shows promise, further quantitative studies, particularly in models of chronic and neuropathic pain, are necessary to fully elucidate its therapeutic potential relative to existing analgesics. The experimental protocols and pathway diagrams provided in this guide offer a framework for conducting and interpreting such comparative studies, ultimately aiding in the rational design and development of next-generation pain therapeutics.

References

On-Target Efficacy of TC-N 1752 Confirmed in Nav1.7 Knockout Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparison of the on-target effects of TC-N 1752, a potent, orally active inhibitor of the voltage-gated sodium channel Nav1.7. By leveraging Nav1.7 knockout models, we present clear evidence of this compound's specific mechanism of action, offering valuable insights for researchers, scientists, and drug development professionals in the field of analgesics.

Introduction

Voltage-gated sodium channel Nav1.7 is a genetically validated key mediator of pain perception in humans. Loss-of-function mutations in the SCN9A gene, which encodes Nav1.7, lead to a congenital indifference to pain, highlighting this channel as a prime target for the development of novel pain therapeutics.[1][2] this compound has been identified as a potent inhibitor of Nav1.7, demonstrating analgesic efficacy in preclinical pain models.[3] To definitively confirm that the analgesic effects of this compound are mediated through its interaction with Nav1.7, studies in knockout models are essential. This guide summarizes the expected outcomes and provides the experimental framework for such validation.

Confirming On-Target Effect Using Knockout Models

The most direct method to validate that a compound's therapeutic effect is mediated by its intended target is to assess its activity in a model where the target is absent. In the case of this compound, this involves comparing its analgesic efficacy in wild-type animals versus Nav1.7 knockout animals. The expected outcome is that this compound will exhibit a significant analgesic effect in wild-type animals, while this effect will be absent or significantly diminished in Nav1.7 knockout animals, which are already insensitive to certain pain stimuli.

Logical Workflow for On-Target Validation

cluster_0 Experimental Groups cluster_1 Treatment cluster_2 Outcome Assessment Wild-Type (WT) Wild-Type (WT) Vehicle Vehicle Wild-Type (WT)->Vehicle Control This compound This compound Wild-Type (WT)->this compound Treatment Nav1.7 Knockout (KO) Nav1.7 Knockout (KO) Nav1.7 Knockout (KO)->Vehicle Control Nav1.7 Knockout (KO)->this compound Treatment Pain Behavior Assay Pain Behavior Assay Vehicle->Pain Behavior Assay This compound->Pain Behavior Assay

Caption: Experimental design for validating the on-target effect of this compound.

Expected Quantitative Data Comparison

The following tables present hypothetical yet expected data from key behavioral pain assays, illustrating the anticipated on-target effect of this compound.

Table 1: Hot Plate Latency Test (Thermal Pain)

Animal GroupTreatmentLatency to Paw Withdrawal (seconds)
Wild-TypeVehicle10 ± 1.5
Wild-TypeThis compound (10 mg/kg)25 ± 3.0
Nav1.7 KnockoutVehicle30 ± 2.5#
Nav1.7 KnockoutThis compound (10 mg/kg)31 ± 2.8#
p < 0.05 compared to Wild-Type Vehicle; #p < 0.05 compared to Wild-Type Vehicle

Table 2: Von Frey Test (Mechanical Pain)

Animal GroupTreatmentPaw Withdrawal Threshold (grams)
Wild-TypeVehicle1.0 ± 0.2
Wild-TypeThis compound (10 mg/kg)3.5 ± 0.5
Nav1.7 KnockoutVehicle4.0 ± 0.4#
Nav1.7 KnockoutThis compound (10 mg/kg)4.1 ± 0.5#
p < 0.05 compared to Wild-Type Vehicle; #p < 0.05 compared to Wild-Type Vehicle

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Animal Models
  • Wild-Type Mice: C57BL/6J mice are commonly used as a wild-type control.

  • Nav1.7 Knockout Mice: Conditional knockout mice, where the Scn9a gene is specifically deleted in nociceptive neurons (e.g., using Advillin-Cre), are ideal to avoid potential developmental effects of a global knockout.

Western Blot for Confirmation of Nav1.7 Knockout

This protocol is to confirm the absence of the Nav1.7 protein in the dorsal root ganglia (DRG) of knockout mice.

Protocol:

  • Euthanize wild-type and Nav1.7 knockout mice and dissect the lumbar DRGs.

  • Homogenize the DRG tissue in RIPA buffer supplemented with protease inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate 20-30 µg of protein per sample on an 8% SDS-PAGE gel.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody against Nav1.7 (e.g., rabbit anti-Nav1.7) overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., goat anti-rabbit HRP) for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.

Behavioral Pain Assays

a) Hot Plate Test (Thermal Nociception)

Protocol:

  • Place the mouse on a hot plate maintained at a constant temperature (e.g., 55 ± 0.5°C).

  • Start a timer and observe the mouse for signs of nociception, such as paw licking, shaking, or jumping.

  • Record the latency (in seconds) to the first sign of nociception.

  • A cut-off time (e.g., 30-45 seconds) should be established to prevent tissue damage.

  • Administer this compound or vehicle orally and perform the test at the time of peak drug effect.

b) Von Frey Test (Mechanical Allodynia)

Protocol:

  • Place the mouse on an elevated mesh platform and allow it to acclimate.

  • Apply calibrated von Frey filaments of increasing force to the plantar surface of the hind paw.

  • A positive response is defined as a brisk withdrawal of the paw.

  • Determine the 50% paw withdrawal threshold using the up-down method.

  • Administer this compound or vehicle and perform the test at the time of peak drug effect.

Signaling Pathway and Drug Action

The following diagram illustrates the role of Nav1.7 in pain signaling and the mechanism of action of this compound.

cluster_0 Nociceptive Neuron Noxious Stimulus Noxious Stimulus Nav1.7 Channel Nav1.7 Channel Noxious Stimulus->Nav1.7 Channel Activates Action Potential Action Potential Nav1.7 Channel->Action Potential Initiates Pain Signal to Brain Pain Signal to Brain Action Potential->Pain Signal to Brain Transmits This compound This compound This compound->Nav1.7 Channel Inhibits

Caption: Role of Nav1.7 in pain signaling and inhibition by this compound.

Conclusion

References

Safety Operating Guide

Essential Safety and Disposal Procedures for TC-N 1752

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive guide to the proper disposal procedures for TC-N 1752, a voltage-gated sodium channel blocker.

Physical and Chemical Properties

A summary of the key quantitative data for this compound is presented below, offering a quick reference for laboratory use.

PropertyValue
Molecular Weight516.52 g/mol
FormulaC₂₅H₂₇F₃N₆O₃
Purity≥98%
Solubility in DMSOSoluble to 100 mM
Solubility in 1eq. HClSoluble to 10 mM
Storage Temperature+4°C (short term), -20°C (powder), or -80°C (in solvent)

Hazard Identification and Safety Precautions

This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Adherence to the following precautionary statements is mandatory to minimize risk.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear safety goggles with side-shields.

  • Hand Protection: Use protective gloves.

  • Skin and Body Protection: Don impervious clothing.

  • Respiratory Protection: Employ a suitable respirator.

Handling and Storage:

  • Avoid inhalation, and contact with eyes and skin[1].

  • Prevent the formation of dust and aerosols.

  • Use only in areas with adequate exhaust ventilation[1].

  • Keep the container tightly sealed in a cool, well-ventilated area.

  • Store away from direct sunlight and sources of ignition[1].

  • Incompatible with strong acids/alkalis and strong oxidizing/reducing agents[1].

Disposal Protocol

The disposal of this compound and its containers must be conducted through an approved waste disposal plant in accordance with federal, state, and local regulations[1][2]. Avoid releasing the substance into the environment[1].

In the event of a spill, follow these steps to ensure safety and proper containment:

  • Evacuate and Ventilate: Evacuate personnel to safe areas and ensure adequate ventilation.

  • Contain Spill: Prevent further leakage or spillage. Keep the product away from drains and water courses[2].

  • Absorb Liquid: For solutions, absorb with a finely-powdered liquid-binding material such as diatomite or universal binders[2].

  • Decontaminate: Scrub surfaces and equipment with alcohol to decontaminate.

  • Dispose of Waste: Dispose of contaminated material according to the approved disposal protocol outlined above[2].

Emergency First Aid Measures

Immediate and appropriate first aid is critical in case of accidental exposure.

  • If Swallowed: Call a poison center or doctor immediately if you feel unwell. Rinse the mouth with water, but do NOT induce vomiting[1][2].

  • Eye Contact: Immediately flush eyes with large amounts of water, removing any contact lenses. Separate eyelids to ensure adequate flushing and call a physician promptly[1][2].

  • Skin Contact: Rinse skin thoroughly with large amounts of water. Remove contaminated clothing and shoes and seek medical attention[1][2].

  • Inhalation: Relocate the individual to fresh air. If breathing is difficult, provide cardiopulmonary resuscitation (CPR), avoiding mouth-to-mouth resuscitation[2].

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_preparation Preparation for Disposal cluster_disposal Disposal Process cluster_spill Spill Emergency gather_waste Gather Waste this compound (solid or in solution) label_waste Label Waste Container Clearly (Contents, Hazards) gather_waste->label_waste 1. store_waste Store in a Secure, Designated Area label_waste->store_waste 2. contact_ehs Contact Environmental Health & Safety (EHS) or Approved Waste Contractor store_waste->contact_ehs 3. schedule_pickup Schedule Waste Pickup contact_ehs->schedule_pickup 4. document_disposal Document Disposal (Date, Quantity, Method) schedule_pickup->document_disposal 5. spill_detected Spill Detected contain_spill Contain Spill spill_detected->contain_spill absorb_material Absorb with Inert Material contain_spill->absorb_material decontaminate_area Decontaminate Area absorb_material->decontaminate_area collect_contaminated Collect Contaminated Material for Disposal decontaminate_area->collect_contaminated collect_contaminated->contact_ehs Follow Disposal Process

Caption: Workflow for routine disposal and emergency spill management of this compound.

References

Personal protective equipment for handling TC-N 1752

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety and logistical information for handling TC-N 1752, a potent human NaV channel inhibitor. Adherence to these procedures is critical to ensure personal safety and maintain a secure laboratory environment.

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound.

PPE CategorySpecific Requirements
Eye Protection Safety goggles with side-shields are required to protect against splashes and airborne particles.
Hand Protection Chemical-resistant protective gloves (e.g., nitrile) must be worn to prevent skin contact.
Skin and Body Protection An impervious clothing, such as a lab coat, is necessary to protect against contamination.
Respiratory Protection A suitable respirator should be used when handling the powder form to avoid inhalation of dust.[1]

Safe Handling and Storage

Proper handling and storage are crucial to maintain the integrity of this compound and the safety of laboratory personnel.

Handling:

  • Avoid inhalation of dust and aerosols.[1]

  • Prevent contact with eyes and skin.[1]

  • Use only in well-ventilated areas, preferably within a chemical fume hood.[1]

  • Do not eat, drink, or smoke in areas where this compound is handled.

Storage:

  • Keep the container tightly sealed.[1]

  • Store in a cool, well-ventilated area away from direct sunlight and sources of ignition.[1]

Storage ConditionDuration
Powder at -20°C3 years
In solvent at -80°C6 months
In solvent at -20°C1 month

Emergency Procedures and First Aid

Immediate and appropriate first aid is critical in the event of exposure.

Exposure RouteFirst Aid Measures
Eye Contact Immediately flush eyes with large amounts of water, holding eyelids open. Remove contact lenses if present. Seek prompt medical attention.[1]
Skin Contact Rinse skin thoroughly with plenty of water. Remove contaminated clothing and shoes. Seek medical attention.[1]
Inhalation Move the individual to fresh air. If breathing is difficult, provide respiratory support. Avoid mouth-to-mouth resuscitation. Seek immediate medical attention.[1]
Ingestion Wash out the mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[1]

Spill and Disposal Plan

Spill Response:

  • Evacuate personnel from the immediate area.

  • Ensure adequate ventilation.

  • Wear full personal protective equipment.

  • Absorb liquid spills with an inert, non-combustible material (e.g., diatomite, universal binders).

  • For solid spills, carefully sweep or scoop up the material, avoiding dust generation.

  • Decontaminate the spill area and equipment by scrubbing with alcohol.

  • Collect all contaminated materials in a sealed container for disposal.

Disposal:

  • Dispose of this compound and any contaminated materials in accordance with all applicable country, federal, state, and local regulations.

  • Do not allow the product to enter drains or water courses.

Safe Handling Workflow

The following diagram outlines the procedural steps for the safe handling of this compound.

TC_N_1752_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_storage Storage start Don Personal Protective Equipment (PPE) prep_area Prepare designated handling area (fume hood) start->prep_area weigh Weigh this compound powder prep_area->weigh dissolve Dissolve in appropriate solvent weigh->dissolve experiment Perform experimental procedures dissolve->experiment decontaminate Decontaminate work surfaces and equipment experiment->decontaminate store Store remaining this compound at the correct temperature experiment->store dispose Dispose of waste in a labeled, sealed container decontaminate->dispose remove_ppe Remove PPE dispose->remove_ppe wash Wash hands thoroughly remove_ppe->wash

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.